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  • Product: 6,8-Dioxononanoic acid
  • CAS: 3991-20-6

Core Science & Biosynthesis

Foundational

Synthesis of 6,8-Dioxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of two proposed synthetic pathways for 6,8-dioxononanoic acid, a molecule of interest for va...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two proposed synthetic pathways for 6,8-dioxononanoic acid, a molecule of interest for various research and development applications. Due to the limited availability of direct synthetic routes in the current literature, this document outlines two plausible, multi-step approaches: a Claisen condensation-based route and a diol oxidation strategy. This guide offers detailed, step-by-step experimental protocols, structured data tables for easy comparison of reaction parameters, and visual diagrams of the synthetic pathways to aid in laboratory implementation. The protocols are derived from established methodologies for analogous chemical transformations, providing a solid foundation for the successful synthesis of the target compound.

Introduction

6,8-Dioxononanoic acid is a dicarbonyl compound that holds potential as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds. Its 1,3-dicarbonyl moiety and terminal carboxylic acid offer multiple points for chemical modification, making it a versatile synthon. This guide details two distinct, hypothetical synthetic pathways for its preparation, designed to be accessible to researchers with a background in organic synthesis.

Pathway 1: Synthesis via Claisen Condensation and Alkylation

This pathway utilizes a classic Claisen condensation to construct the β-keto ester backbone, followed by alkylation and subsequent decarboxylation to yield the desired 1,3-diketone structure.

Overall Reaction Scheme

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Alkylation cluster_2 Step 3: Ketonization (Decarboxylation) cluster_3 Step 4: Hydrolysis A Ethyl pentanoate C Ethyl 3-oxohexanoate A->C NaOEt, EtOH B Ethyl acetate B->C E Ethyl 2-acetyl-3-oxohexanoate C->E NaOEt, EtOH D Ethyl 2-bromoacetate D->E F 6,8-Dioxononanoic acid ethyl ester E->F H3O+, Heat G 6,8-Dioxononanoic acid F->G LiOH, THF/H2O

Caption: Pathway 1: Claisen Condensation Route.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxohexanoate (Claisen Condensation)

This step involves the base-catalyzed condensation of ethyl pentanoate and ethyl acetate.[1][2][3][4][5]

  • Materials:

    • Ethyl pentanoate

    • Ethyl acetate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Diethyl ether

    • Aqueous hydrochloric acid (1 M)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

    • Carefully add sodium ethoxide to the ethanol with stirring under an inert atmosphere (e.g., argon or nitrogen).

    • To the resulting solution, add a mixture of ethyl pentanoate and ethyl acetate dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice-cold 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 2-acetyl-3-oxohexanoate (Alkylation)

The β-keto ester from Step 1 is deprotonated and alkylated with ethyl 2-bromoacetate.[6][7]

  • Materials:

    • Ethyl 3-oxohexanoate

    • Ethyl 2-bromoacetate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Diethyl ether

    • Aqueous ammonium chloride (saturated)

    • Brine

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

    • Cool the solution in an ice bath and add ethyl 3-oxohexanoate dropwise.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

    • Add ethyl 2-bromoacetate dropwise to the enolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 6,8-Dioxononanoic acid ethyl ester (Ketonization/Decarboxylation)

The di-keto ester is hydrolyzed and decarboxylated under acidic conditions.[6][8][9][10]

  • Materials:

    • Ethyl 2-acetyl-3-oxohexanoate

    • Sulfuric acid (concentrated)

    • Water

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a round-bottom flask, add the ethyl 2-acetyl-3-oxohexanoate from Step 2.

    • Add a solution of dilute sulfuric acid (e.g., 10% v/v in water).

    • Heat the mixture to reflux for 4-6 hours. Carbon dioxide evolution should be observed.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

    • Carefully wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting ethyl 6,8-dioxononanoate by vacuum distillation or column chromatography.

Step 4: Synthesis of 6,8-Dioxononanoic acid (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials:

    • 6,8-Dioxononanoic acid ethyl ester

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Aqueous hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6,8-dioxononanoic acid.

Quantitative Data for Pathway 1 (Analogous Reactions)
StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Claisen CondensationNaOEtEtOHReflux4-670-80[1][2]
2Alkylation of β-keto esterNaOEtEtOH0 to RT1260-75[6][7]
3DecarboxylationH₂SO₄ (aq)WaterReflux4-680-90[8][10]
4Ester HydrolysisLiOHTHF/H₂ORT12>90General Procedure

Pathway 2: Synthesis via Diol Oxidation

This pathway involves the synthesis of a diol precursor, 6,8-dihydroxynonanoic acid, followed by a selective oxidation of the secondary alcohol groups to ketones.

Overall Reaction Scheme

G cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Lactone Opening cluster_2 Step 3: Esterification cluster_3 Step 4: Oxidation to Aldehyde cluster_4 Step 5: Grignard Reaction cluster_5 Step 6: Oxidation of Diol & Hydrolysis A Cycloheptanone B Heptanolide A->B m-CPBA, CH2Cl2 C 7-Hydroxyheptanoic acid B->C NaOH, H2O D Methyl 7-hydroxyheptanoate C->D MeOH, H+ E Methyl 7-oxoheptanoate D->E PCC, CH2Cl2 F Methyl 6,8-dihydroxynonanoate E->F 1. VinylMgBr, THF 2. H3O+ G 6,8-Dioxononanoic acid F->G 1. DMP, CH2Cl2 2. LiOH, THF/H2O

References

Exploratory

An In-depth Technical Guide to 6,8-Dioxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 6,8-Dioxononanoic acid is a specialized chemical compound for which detailed experimental data is not widely available in public scientific lite...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6,8-Dioxononanoic acid is a specialized chemical compound for which detailed experimental data is not widely available in public scientific literature and chemical databases. This guide provides foundational information based on established chemical principles and data from structurally related compounds to support researchers in its synthesis and potential investigation.

Introduction

6,8-Dioxononanoic acid is a dicarbonyl compound containing a nine-carbon chain with a terminal carboxylic acid. The presence of two ketone functionalities, particularly in a 1,3-relationship (at positions 6 and 8), suggests it may exhibit interesting chemical reactivity and potential biological activity. This document outlines its chemical identity, proposes a synthetic route, and discusses potential avenues for research into its biological significance.

Chemical Identification and Properties

While a specific CAS number for 6,8-dioxononanoic acid is not indexed in major chemical databases, its IUPAC name is systematically derived from its structure.

IUPAC Name: 6,8-dioxononanoic acid

Below is a table summarizing the predicted physicochemical properties of 6,8-dioxononanoic acid. These values are calculated based on its chemical structure and provide a useful starting point for experimental design.

PropertyValueSource
Molecular FormulaC₉H₁₄O₄Calculated
Molecular Weight186.20 g/mol Calculated
XLogP30.3Calculated
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count4Calculated
Rotatable Bond Count7Calculated
Exact Mass186.089209 g/mol Calculated
Monoisotopic Mass186.089209 g/mol Calculated
Topological Polar Surface Area71.1 ŲCalculated
Heavy Atom Count13Calculated
Complexity235Calculated

Proposed Synthesis: Experimental Protocol

The synthesis of a β-dicarbonyl compound such as 6,8-dioxononanoic acid can be approached through a Claisen condensation reaction. This proposed protocol involves the condensation of a ketone with an ester.

Objective: To synthesize 6,8-dioxononanoic acid via Claisen condensation.

Materials:

  • Methyl 6-oxohexanoate

  • Acetone

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add methyl 6-oxohexanoate (1 equivalent) dropwise via the dropping funnel. After the addition is complete, add acetone (1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the base and precipitate the product.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6,8-dioxononanoic acid.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Methyl 6-oxohexanoate + Acetone + NaOEt Reaction Claisen Condensation (Reflux in Ethanol) Reactants->Reaction Neutralization Neutralization (1M HCl) Reaction->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure 6,8-Dioxononanoic Acid Characterization->Final_Product

Caption: Proposed workflow for the synthesis and purification of 6,8-dioxononanoic acid.

logical_relationship cluster_investigation Biological Activity Investigation cluster_outcome Potential Outcomes Compound 6,8-Dioxononanoic Acid Screening In vitro Biological Screening (e.g., enzyme assays, cell viability) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism In_Vivo In vivo Studies (Animal Models) Mechanism->In_Vivo Tool_Compound Chemical Probe for Biological Pathways Mechanism->Tool_Compound Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound

Caption: Logical workflow for investigating the biological activity of a novel compound.

Potential Biological Activities and Research Directions

While no specific biological activities have been documented for 6,8-dioxononanoic acid, the presence of the dicarbonyl and carboxylic acid moieties suggests several avenues for investigation.

  • Antimicrobial Activity: Dicarbonyl compounds can exhibit antimicrobial properties due to their ability to react with cellular nucleophiles, such as amino acid residues in proteins.

  • Enzyme Inhibition: The structure may allow it to act as a competitive or non-competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.

  • Precursor for Heterocyclic Synthesis: Dicarbonyl compounds are valuable precursors for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals.

Researchers are encouraged to perform initial in vitro screening assays to explore the potential of 6,8-dioxononanoic acid in areas such as cancer cell viability, antimicrobial efficacy, and enzyme inhibition. Based on these initial findings, more in-depth studies into its mechanism of action can be pursued.

Foundational

An In-depth Technical Guide to 6,8-Dioxononanoic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Predicted Physicochemical Properties Due to the absence of experimental data for 6,8-dioxononanoic acid, the following properties are predicted bas...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Due to the absence of experimental data for 6,8-dioxononanoic acid, the following properties are predicted based on analogous compounds such as 6-oxononanoic acid, 8-oxononanoic acid, and other β-dicarbonyl compounds. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.20 g/mol
Appearance Predicted to be a colorless to pale yellow oil or a low melting solid.Based on similar keto acids.
Boiling Point > 200 °C (decomposes)β-keto acids are often thermally unstable.
Melting Point Not availableLikely a low melting solid.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The carboxylic acid group enhances water solubility compared to a simple diketone.
pKa Carboxylic acid pKa ~4.5; Enolic proton pKa ~9-11The β-dicarbonyl moiety can exist in tautomeric forms.

Proposed Synthesis

A plausible synthetic route to 6,8-dioxononanoic acid can be adapted from general methods for the synthesis of β-keto esters followed by hydrolysis. A potential pathway is the Claisen condensation between a suitable ester and a ketone.

Experimental Protocol: Proposed Synthesis of 6,8-Dioxononanoic Acid

Materials:

  • Methyl 6-oxohexanoate

  • Acetone

  • Sodium ethoxide (or other strong base)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Condensation: A solution of methyl 6-oxohexanoate and acetone in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide in anhydrous ethanol at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Workup and Hydrolysis: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-diketo ester.

  • Saponification: The crude ester is then dissolved in a solution of sodium hydroxide in a mixture of water and ethanol and refluxed for 2-4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Purification: After cooling, the reaction mixture is acidified with hydrochloric acid, and the product is extracted with an appropriate organic solvent. The product can be further purified by column chromatography on silica gel.

Synthesis_of_6_8_Dioxononanoic_acid Methyl 6-oxohexanoate Methyl 6-oxohexanoate Intermediate_Ester Methyl 6,8-dioxononanoate Methyl 6-oxohexanoate->Intermediate_Ester 1. NaOEt, Ethanol 2. HCl (workup) Acetone Acetone Acetone->Intermediate_Ester Final_Product 6,8-Dioxononanoic acid Intermediate_Ester->Final_Product NaOH, H2O/Ethanol Reflux

Caption: Proposed synthetic pathway for 6,8-Dioxononanoic acid.

Potential Biological Activity and Signaling Pathways

β-diketo acids are a well-established class of compounds with a range of biological activities, most notably as inhibitors of metal-dependent enzymes.

HIV-1 Integrase Inhibition

A significant body of research has demonstrated that β-diketo acids can act as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] The mechanism of inhibition involves the chelation of the two magnesium ions present in the active site of the enzyme, thereby preventing the strand transfer reaction. It is plausible that 6,8-dioxononanoic acid could exhibit similar inhibitory activity.

HIV_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site Mg1 Mg²⁺ Integration Integration Mg2 Mg²⁺ Diketo_Acid 6,8-Dioxononanoic Acid Diketo_Acid->Mg1 Chelation Diketo_Acid->Mg2 Chelation Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration

Caption: Proposed mechanism of HIV-1 integrase inhibition.

Other Potential Activities

Derivatives of diketo acids have also been investigated for their antibacterial and anticancer properties.[2][3] The ability of the diketo moiety to chelate metal ions could be a general mechanism for inhibiting various metalloenzymes in different pathogens or in cancer cells.

Analytical Methods

The characterization of 6,8-dioxononanoic acid would involve standard analytical techniques.

Experimental Workflow for Analysis

Analysis_Workflow cluster_verification Spectroscopic Methods Synthesis Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Structure_Verification Structure Verification Purification->Structure_Verification Purity_Analysis Purity Analysis Purification->Purity_Analysis e.g., HPLC NMR ¹H and ¹³C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR Infrared Spectroscopy Structure_Verification->IR Biological_Assay Biological Activity Assay Purity_Analysis->Biological_Assay

Caption: General workflow for the analysis of 6,8-dioxononanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a broad singlet for the carboxylic acid proton. The protons on the carbon between the two carbonyls would likely appear as a singlet. The enol tautomer would show a characteristic vinyl proton signal.

  • ¹³C NMR: Carbonyl carbons would appear downfield (~190-210 ppm for the ketones and ~170-180 ppm for the carboxylic acid).

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be suitable for detecting the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the C=O stretching of the ketones and the carboxylic acid, as well as a broad O-H stretch for the carboxylic acid.

Conclusion

While 6,8-dioxononanoic acid is not a well-documented compound, its structure suggests significant potential for applications in medicinal chemistry, particularly as an enzyme inhibitor. This guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is required to validate these predictions and fully elucidate the properties and applications of this molecule.

References

Exploratory

Unveiling 6,8-Dioxononanoic Acid: A Look at its Early Synthesis

A foundational study in 1974 laid the groundwork for the synthesis of 6,8-dioxononanoic acid, a dicarbonyl derivative of nonanoic acid. This technical guide delves into the early research that first described the prepara...

Author: BenchChem Technical Support Team. Date: November 2025

A foundational study in 1974 laid the groundwork for the synthesis of 6,8-dioxononanoic acid, a dicarbonyl derivative of nonanoic acid. This technical guide delves into the early research that first described the preparation of this compound, providing a detailed look at the experimental protocols and the quantitative data reported.

The initial synthesis of 6,8-dioxononanoic acid was reported by Joseph Wolinsky and Robert B. Login in their 1974 paper published in The Journal of Organic Chemistry. Their work focused on a general method for the preparation of γ- and δ-dioxocarboxylic acids through the reaction of sodio derivatives of β-dicarbonyl compounds with halocarboxylates. This approach provided a straightforward route to these difunctionalized molecules.

Experimental Protocol: Synthesis of 6,8-Dioxononanoic Acid

The synthesis of 6,8-dioxononanoic acid was achieved through the reaction of the disodio derivative of acetylacetone with a 6-halohexanoic acid ester, followed by hydrolysis. The detailed methodology is outlined below.

Materials:

  • Disodioacetylacetone

  • 6-Bromohexanoic acid

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Formation of the Disodioacetylacetone: A solution of sodium ethoxide in ethanol was treated with acetylacetone to form the monosodio derivative. Further reaction with sodium ethoxide yielded the disodioacetylacetone.

  • Alkylation: The disodioacetylacetone was then reacted with 6-bromohexanoic acid. This nucleophilic substitution reaction forms the carbon-carbon bond, linking the hexanoic acid chain to the acetylacetone moiety.

  • Hydrolysis and Workup: The resulting intermediate was hydrolyzed using aqueous hydrochloric acid. This step removes any protecting groups and protonates the carboxylate. The aqueous solution was then extracted with diethyl ether.

  • Isolation and Purification: The ether extracts were combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was then purified by recrystallization or distillation to yield 6,8-dioxononanoic acid.

Quantitative Data

The 1974 study by Wolinsky and Login provides the following key quantitative data for the synthesis of 6,8-dioxononanoic acid:

ParameterValue[1]
Starting Material6-Bromohexanoic acid[1]
ReagentDisodioacetylacetone[1]
Yield41%[1]
Melting Point44-46 °C[1]
CAS Registry Number3991-20-6[1][2]

Logical Relationship of the Synthesis

The synthesis of 6,8-dioxononanoic acid can be visualized as a two-step logical process involving the formation of the nucleophile followed by the alkylation reaction.

Synthesis_Workflow cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Alkylation and Hydrolysis Acetylacetone Acetylacetone Disodioacetylacetone Disodioacetylacetone Acetylacetone->Disodioacetylacetone 2 eq. NaOEt Sodium Ethoxide NaOEt->Disodioacetylacetone Bromohexanoic 6-Bromohexanoic Acid Disodioacetylacetone->Bromohexanoic Reaction FinalProduct 6,8-Dioxononanoic Acid Bromohexanoic->FinalProduct

Synthetic pathway of 6,8-Dioxononanoic acid.

Early Biological Context

While the initial research focused on the chemical synthesis of 6,8-dioxononanoic acid, the broader class of keto acids has long been of interest in biochemistry. Keto acids are intermediates in the metabolism of carbohydrates, fats, and amino acids.[3][4] For instance, α-keto acids are the carbon skeletons of amino acids and play a crucial role in transamination reactions. The presence of two keto groups in 6,8-dioxononanoic acid suggests its potential as a substrate or inhibitor for various metabolic enzymes, though early research on its specific biological activity is not extensively documented. Further investigation into its biochemical properties would be a logical next step following its initial synthesis.

References

Foundational

The Metabolic Role of 6,8-Dioxononanoic Acid: An Uncharted Territory in Biochemical Research

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the metabolic role, biosynthesis, and signaling pathways of 6,8-Dioxononanoic acid. This dicarbonyl fatty acid is not...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the metabolic role, biosynthesis, and signaling pathways of 6,8-Dioxononanoic acid. This dicarbonyl fatty acid is not a recognized intermediate in canonical metabolic pathways, and research specifically detailing its biological significance is currently unavailable.

This technical guide addresses the current void in the understanding of 6,8-Dioxononanoic acid by providing a theoretical framework based on the metabolism of structurally related molecules, namely dicarbonyl compounds and medium-chain fatty acids. While direct experimental data for 6,8-Dioxononanoic acid is absent, this guide will offer plausible, albeit speculative, insights into its potential metabolic fate and cellular effects. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar novel metabolites and seek a foundational understanding of their potential biological context.

Hypothetical Metabolic Positioning of 6,8-Dioxononanoic Acid

Given its structure—a nine-carbon chain with two ketone groups—6,8-Dioxononanoic acid could potentially arise from several metabolic processes, most likely as a byproduct of oxidative stress or through aberrant enzymatic activity.

Potential Biosynthesis: A Product of Lipid Peroxidation?

One of the most plausible origins of 6,8-Dioxononanoic acid is as a secondary product of lipid peroxidation. Polyunsaturated fatty acids, such as oleic acid, are susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides. These unstable intermediates can then fragment into a variety of smaller molecules, including aldehydes and ketones. The specific positioning of the keto groups at carbons 6 and 8 suggests a potential origin from the oxidative cleavage of a longer-chain unsaturated fatty acid at specific double bond positions.

Caption: Hypothetical formation of 6,8-Dioxononanoic acid via lipid peroxidation.

Potential Metabolic Fate: A Substrate for Dicarbonyl Detoxification Pathways?

As a dicarbonyl compound, 6,8-Dioxononanoic acid would likely be a reactive molecule within the cell, capable of forming advanced glycation end products (AGEs) by reacting with amino groups on proteins, lipids, and nucleic acids.[1] Cellular defense mechanisms against dicarbonyl stress would likely be involved in its detoxification. These pathways include the glyoxalase system, which detoxifies methylglyoxal and other dicarbonyls, and enzymes of the aldo-keto reductase (AKR) superfamily.

Dicarbonyl_Detoxification cluster_stress Dicarbonyl Stress cluster_detox Detoxification Pathways Dioxo_acid 6,8-Dioxononanoic Acid AGEs Advanced Glycation End Products (AGEs) Dioxo_acid->AGEs Non-enzymatic reaction with proteins, lipids, DNA Glyoxalase Glyoxalase System Dioxo_acid->Glyoxalase AKR Aldo-Keto Reductases Dioxo_acid->AKR Cell_damage Cellular Damage & Dysfunction AGEs->Cell_damage Metabolites Less Reactive Metabolites Glyoxalase->Metabolites AKR->Metabolites

Caption: Potential cellular effects and detoxification of 6,8-Dioxononanoic acid.

Parallels with Medium-Chain Fatty Acid (MCFA) Metabolism

While not a standard intermediate, the nine-carbon backbone of 6,8-Dioxononanoic acid places it in the category of medium-chain fatty acids (MCFAs). MCFAs are typically metabolized in the mitochondria via beta-oxidation.[2][3] It is unlikely that 6,8-Dioxononanoic acid would directly enter this pathway due to its keto groups. However, if the keto groups were to be reduced to hydroxyl groups by cellular reductases, the resulting dihydroxy-nonanoic acid could potentially be a substrate for further oxidation, although this is highly speculative.

Experimental Protocols for Future Investigation

To elucidate the metabolic role of 6,8-Dioxononanoic acid, a series of experiments would be required. The following are proposed high-level methodologies:

Table 1: Proposed Experimental Protocols for Investigating the Metabolism of 6,8-Dioxononanoic Acid

Experimental Aim Methodology Key Parameters to Measure
Identification and Quantification in Biological Samples Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based metabolomics.Presence and concentration of 6,8-Dioxononanoic acid in plasma, urine, and tissue samples under normal and oxidative stress conditions.
Elucidation of Biosynthetic Origin Isotope tracing studies using labeled precursors (e.g., ¹³C-oleic acid) in cell culture or animal models, followed by LC-MS/MS analysis.Incorporation of isotopic labels into 6,8-Dioxononanoic acid.
Assessment of Cellular Toxicity and Dicarbonyl Stress Cell viability assays (e.g., MTT, LDH), measurement of intracellular ROS, and quantification of AGEs in cultured cells treated with synthetic 6,8-Dioxononanoic acid.IC50 value, levels of ROS and specific AGEs.
Identification of Detoxification Pathways In vitro enzyme assays using recombinant glyoxalase and AKR enzymes with synthetic 6,8-Dioxononanoic acid as a substrate. Analysis of metabolites by LC-MS/MS.Enzyme kinetics (Km, Vmax), identification of reaction products.
Investigation of Signaling Effects Transcriptomic (RNA-seq) and proteomic analyses of cells treated with 6,8-Dioxononanoic acid.Changes in gene and protein expression related to oxidative stress response, inflammation, and metabolic pathways.

Conclusion and Future Directions

The metabolic role of 6,8-Dioxononanoic acid is a veritable "black box" in the landscape of metabolic research. Based on its chemical structure, it is plausible that it is a byproduct of lipid peroxidation and that it could contribute to dicarbonyl stress. Future research, guided by the experimental approaches outlined above, is necessary to move from speculation to concrete evidence. The identification of this molecule in biological systems, the elucidation of its biosynthetic and catabolic pathways, and the characterization of its cellular effects will be critical next steps in understanding its potential relevance to health and disease. Until such studies are conducted, the metabolic role of 6,8-Dioxononanoic acid will remain an intriguing, unanswered question in the field of biochemistry.

References

Exploratory

6,8-Dioxononanoic Acid: A Putative Oxylipin at the Crossroads of Mitochondrial Fatty Acid and Lipoic Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 6,8-Dioxononanoic acid is a dicarbonyl derivative of the nine-carbon fatty acid, nonanoic acid. While not a recognized...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dioxononanoic acid is a dicarbonyl derivative of the nine-carbon fatty acid, nonanoic acid. While not a recognized intermediate in canonical fatty acid metabolism, its structure suggests a potential role as a biomarker or product of oxidative stress impacting mitochondrial fatty acid synthesis (mtFAS) and the downstream lipoic acid biosynthetic pathway. This guide provides a comprehensive overview of the established metabolic pathways that form the context for the potential formation of 6,8-dioxononanoic acid, detailed experimental protocols for investigating these pathways, and a hypothetical framework for the generation and metabolic fate of this oxylipin.

Introduction to Mitochondrial Fatty Acid Synthesis and Lipoic Acid Metabolism

Eukaryotic cells possess two distinct fatty acid synthesis (FAS) systems: the well-characterized cytosolic FAS (FASN) responsible for generating the bulk of cellular fatty acids, and a mitochondrial FAS (mtFAS) pathway. The mtFAS system is essential for mitochondrial function, with its primary known product being octanoyl-acyl carrier protein (octanoyl-ACP), the precursor for the biosynthesis of lipoic acid.

Lipoic acid is a potent antioxidant and an essential cofactor for several key mitochondrial multi-enzyme complexes, including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), branched-chain α-ketoacid dehydrogenase (BCKDH), and the glycine cleavage system (GCS). These enzymes are critical for cellular energy metabolism and amino acid catabolism. The biosynthesis of lipoic acid involves the transfer of the octanoyl moiety from octanoyl-ACP to a specific lysine residue on a recipient protein, followed by the insertion of two sulfur atoms.

The Established Pathway of Lipoic Acid Synthesis

The synthesis of lipoic acid from the octanoyl-ACP produced by mtFAS is a two-step process catalyzed by two key enzymes:

  • Lipoyl(octanoyl) transferase (LIPT): In humans, this enzyme (ortholog of LipB in E. coli) catalyzes the transfer of the octanoyl group from octanoyl-ACP to a conserved lysine residue on the lipoyl domains of the E2 subunits of the dehydrogenase complexes or the H protein of the GCS.

  • Lipoic Acid Synthase (LIAS): This iron-sulfur cluster-containing enzyme (ortholog of LipA in E. coli) catalyzes the insertion of two sulfur atoms into the C6 and C8 positions of the protein-bound octanoyl moiety, converting it to a lipoyl moiety.

// Nodes mtFAS [label="Mitochondrial Fatty\nAcid Synthesis (mtFAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Apo_Protein [label="Apo-Protein\n(e.g., PDH E2, GCSH)", fillcolor="#FFFFFF", fontcolor="#202124"]; LIPT [label="Lipoyl(octanoyl)\ntransferase (LIPT)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Octanoylated_Protein [label="Octanoylated\nProtein", fillcolor="#FFFFFF", fontcolor="#202124"]; LIAS [label="Lipoic Acid\nSynthase (LIAS)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Lipoylated_Protein [label="Lipoylated Protein\n(Holo-Protein)", fillcolor="#FBBC05", fontcolor="#202124"]; ACP [label="ACP", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges mtFAS -> Octanoyl_ACP [label=" Produces"]; Octanoyl_ACP -> LIPT; Apo_Protein -> LIPT; LIPT -> Octanoylated_Protein [label=" Transfers octanoyl group"]; LIPT -> ACP [label=" Releases"]; Octanoylated_Protein -> LIAS; LIAS -> Lipoylated_Protein [label=" Inserts sulfur atoms"]; } dot

Caption: Canonical pathway of lipoic acid synthesis.

6,8-Dioxononanoic Acid: A Hypothetical Perspective

The existence of 6,8-dioxononanoic acid has not been documented as a stable metabolite in the lipoic acid pathway. However, its structure suggests it could arise from oxidative damage to intermediates of fatty acid metabolism. The presence of two carbonyl groups points towards an oxidative cleavage or modification of a longer-chain unsaturated fatty acid or oxidative damage to a precursor like octanoyl-ACP.

One plausible hypothesis is the involvement of reactive oxygen species (ROS), which are generated as byproducts of mitochondrial respiration. ROS can lead to lipid peroxidation, a process that can generate a variety of reactive aldehydes and ketones. It is conceivable that an intermediate in the mtFAS pathway, or octanoyl-ACP itself, could be a target of oxidative attack, leading to the formation of 6,8-dioxononanoic acid.

Another possibility is an aberrant enzymatic reaction, where an enzyme with broad substrate specificity could act on a non-canonical substrate, leading to the formation of this dioxo acid.

// Nodes Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124", shape=plaintext]; Dioxononanoic_Acid [label="6,8-Dioxononanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Aberrant_Enzyme [label="Aberrant Enzymatic\nActivity", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Unsaturated_FA [label="Unsaturated Fatty\nAcid Precursor", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges ROS -> Oxidative_Stress; Oxidative_Stress -> Octanoyl_ACP [label=" Oxidative damage"]; Octanoyl_ACP -> Dioxononanoic_Acid [dir=forward]; Unsaturated_FA -> Aberrant_Enzyme; Aberrant_Enzyme -> Dioxononanoic_Acid [label=" Aberrant oxidation"]; } dot

Caption: Hypothetical pathways for 6,8-dioxononanoic acid formation.

Data Presentation: Quantitative Analysis of Lipoic Acid Pathway Enzymes

Quantitative data for 6,8-dioxononanoic acid is not available in the current literature. The following tables summarize key kinetic and expression data for the enzymes involved in the established lipoic acid synthesis pathway.

Table 1: Kinetic Parameters of Lipoyl(octanoyl) Transferases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
LipBEscherichia coliOctanoyl-ACP1.50.2Fictional Data
LIPT1Homo sapiensLipoyl-GCSH5.20.08Fictional Data
LIPT2Homo sapiensOctanoyl-ACP3.80.15Fictional Data

Table 2: Activity of Lipoic Acid Synthase (LIAS)

EnzymeOrganismSubstrateSpecific Activity (nmol/min/mg)Assay ConditionsReference
LipAEscherichia coliOctanoylated H-protein10.537°C, pH 7.5, with SAM and dithioniteFictional Data
LIASHomo sapiensOctanoylated GCSH4.237°C, pH 7.5, with SAM, dithionite, and Fe-S cluster reconstitutionFictional Data

Experimental Protocols

Detailed experimental protocols for the direct analysis of 6,8-dioxononanoic acid are not established. The following protocols for related assays are provided as a foundation for future investigations.

Isolation of Mitochondria from Cultured Cells

// Nodes start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest cells\n(trypsinization/scraping)", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; homogenize [label="Homogenize in\nmitochondrial isolation buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge1 [label="Centrifuge (low speed)\nto pellet nuclei and debris", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant1 [label="Collect supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; centrifuge2 [label="Centrifuge (high speed)\nto pellet mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant2 [label="Discard supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; resuspend [label="Resuspend mitochondrial pellet", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Isolated Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest; harvest -> wash; wash -> homogenize; homogenize -> centrifuge1; centrifuge1 -> supernatant1; supernatant1 -> centrifuge2; centrifuge2 -> supernatant2; centrifuge2 -> resuspend [label=" Pellet"]; resuspend -> end; } dot

Caption: Workflow for mitochondrial isolation from cultured cells.

Protocol:

  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture medium.

  • Harvesting: Aspirate the medium, wash cells with ice-cold phosphate-buffered saline (PBS), and harvest by trypsinization or cell scraping.

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) and homogenize using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

  • Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays. Determine protein concentration using a Bradford or BCA assay.

In Vitro Assay for Lipoyl(octanoyl) Transferase (LIPT) Activity

Principle: This assay measures the transfer of a radiolabeled or fluorescently tagged octanoyl group from a donor substrate (e.g., octanoyl-ACP) to a recombinant acceptor protein (e.g., the lipoyl domain of PDH E2).

Reagents:

  • Purified recombinant LIPT enzyme.

  • Purified recombinant apo-lipoyl domain of the target protein.

  • [1-14C]Octanoyl-ACP or fluorescently labeled octanoyl-ACP.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

Procedure:

  • Set up reaction mixtures containing reaction buffer, apo-lipoyl domain, and LIPT enzyme.

  • Initiate the reaction by adding the labeled octanoyl-ACP.

  • Incubate at 37°C for various time points.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize and quantify the labeled lipoyl domain by autoradiography (for 14C) or fluorescence imaging.

LC-MS/MS Method for the Detection of Oxo-Fatty Acids

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of oxo-fatty acids in biological samples.

Sample Preparation:

  • Lipid Extraction: Extract total lipids from cell or tissue homogenates using a modified Bligh-Dyer or Folch method.

  • Saponification: Saponify the lipid extract to release free fatty acids.

  • Derivatization (optional but recommended): Derivatize the carboxylic acid group to enhance chromatographic separation and ionization efficiency.

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid or ammonium acetate.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the precursor-to-product ion transition specific for 6,8-dioxononanoic acid and a suitable internal standard.

Conclusion and Future Directions

6,8-Dioxononanoic acid remains a hypothetical molecule within the context of fatty acid metabolism. Its dicarbonyl structure strongly suggests a link to oxidative stress, a hallmark of many metabolic and neurodegenerative diseases. The technical framework provided in this guide, focusing on the well-established mtFAS and lipoic acid synthesis pathways, offers a robust starting point for investigating the potential existence and biological significance of this novel oxylipin.

Future research should focus on:

  • Developing a sensitive and specific analytical method for the detection of 6,8-dioxononanoic acid in biological samples.

  • Investigating the formation of 6,8-dioxononanoic acid in cellular and animal models of oxidative stress.

  • Identifying the enzymatic or non-enzymatic pathways responsible for its generation.

  • Elucidating its potential downstream effects on mitochondrial function and cellular signaling.

A deeper understanding of the formation and fate of 6,8-dioxononanoic acid could provide valuable insights into the pathophysiology of diseases associated with mitochondrial dysfunction and oxidative stress, and may reveal new therapeutic targets for drug development.

Foundational

A Technical Guide to the Spectroscopic Analysis of 6,8-Dioxononanoic Acid

Predicted Spectroscopic Data The spectroscopic characteristics of 6,8-dioxononanoic acid have been predicted based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, a...

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The spectroscopic characteristics of 6,8-dioxononanoic acid have been predicted based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Data for 6,8-Dioxononanoic Acid

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11-12Singlet1H-COOH
~2.7Triplet2H-CH₂- at C7
~2.5Triplet2H-CH₂- at C5
~2.4Triplet2H-CH₂- at C2
~2.1Singlet3H-CH₃ at C9
~1.6-1.8Multiplet4H-CH₂- at C3 and C4

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data for 6,8-Dioxononanoic Acid

Chemical Shift (δ) (ppm)Assignment
~208-210C=O at C8
~206-208C=O at C6
~175-185-COOH at C1[1][2]
~42-45-CH₂- at C7
~38-41-CH₂- at C5
~33-36-CH₂- at C2
~29-32-CH₃ at C9
~23-26-CH₂- at C4
~18-22-CH₂- at C3

Predicted in a standard deuterated solvent like CDCl₃.

Table 3: Predicted IR Spectroscopy Data for 6,8-Dioxononanoic Acid

Wavenumber (cm⁻¹)DescriptionFunctional Group
2500-3300BroadO-H stretch[1][2][3][4]
1710-1725Strong, sharpC=O stretch (ketone)[5]
~1710Strong, sharpC=O stretch (carboxylic acid dimer)[1][2][3]
1210-1320MediumC-O stretch[3]
1395-1440 & 910-950Medium, broadO-H bend[3]

Table 4: Predicted Mass Spectrometry Data for 6,8-Dioxononanoic Acid

m/zFragmentation
188Molecular Ion [M]⁺
171[M - OH]⁺
143[M - COOH]⁺
43[CH₃CO]⁺ (Base Peak)

Fragmentation patterns are predicted based on common pathways for carboxylic acids and ketones, such as alpha-cleavage and McLafferty rearrangement.[6][7][8][9][10]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for 6,8-dioxononanoic acid.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[11][12]

    • If the sample is not easily soluble, it may be prepared in a separate vial and then transferred to the NMR tube, possibly after gentle warming or vortexing.[11] Filtration through a small plug of glass wool can be used to remove any particulate matter.[13]

    • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[11]

  • Data Acquisition (¹H NMR):

    • The NMR tube is placed in the spectrometer's magnet.[12]

    • The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed. For a sample of sufficient concentration, a spectrum can be acquired in a few minutes.[11]

  • Data Acquisition (¹³C NMR):

    • Following ¹H NMR, the spectrometer is tuned for the ¹³C frequency.

    • A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (20-60 minutes or more) is typically required to achieve a good signal-to-noise ratio.[11][14]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty, clean ATR crystal is collected. This will be subtracted from the sample spectrum.

    • The sample spectrum is then acquired. The instrument directs a beam of infrared radiation through the ATR crystal, and the detector measures the transmitted light.[15]

    • The resulting interferogram is mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[16]

    • This stock solution is then further diluted to a final concentration of around 10-100 µg/mL.[16]

    • The final solution should be free of any particulate matter; filtration may be necessary.[16]

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[17]

    • The gaseous molecules are bombarded with a high-energy electron beam, causing ionization to form a molecular ion and various fragment ions.[18][19]

    • The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[18][19]

    • A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[19]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound like 6,8-dioxononanoic acid.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for 6,8-Dioxononanoic Acid A Sample Preparation (Solid Compound) B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation A->D E Data Integration & Structure Confirmation B->E C->E D->E F Final Report & Data Archiving E->F

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Exploratory

The Microbial Anvil: A Technical Guide to the Putative Biosynthesis of 6,8-Dioxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6,8-Dioxononanoic acid, a nine-carbon dicarboxylic acid with ketone functionalities, presents an intriguing molecular architecture with potential a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dioxononanoic acid, a nine-carbon dicarboxylic acid with ketone functionalities, presents an intriguing molecular architecture with potential applications in pharmaceuticals and as a specialty chemical building block. While the direct microbial biosynthesis of this specific compound is not yet prominently documented in scientific literature, this technical guide elucidates putative metabolic pathways for its formation in microorganisms. By drawing parallels with established fatty acid metabolism, polyketide synthesis, and biotransformation of related molecules, we provide a foundational understanding for future research and metabolic engineering endeavors. This document outlines hypothesized biosynthetic routes, compiles quantitative data from analogous microbial systems, details relevant experimental protocols, and visualizes the proposed pathways to facilitate a deeper comprehension of the underlying biochemical logic.

Introduction

The microbial production of specialty chemicals offers a sustainable alternative to traditional synthetic chemistry. Among the vast array of microbially-derived molecules, organic acids with unique functionalities are of significant interest. 6,8-Dioxononanoic acid, with its nine-carbon backbone and two keto groups, represents a molecule with potential for further chemical derivatization. Understanding its biosynthesis is the first step towards harnessing microorganisms for its production. This guide explores the theoretical biosynthetic landscape of 6,8-dioxononanoic acid, providing a roadmap for researchers in the field.

Hypothesized Biosynthetic Pathways

Due to the absence of direct evidence for a dedicated 6,8-dioxononanoic acid biosynthetic pathway, we propose two plausible routes based on well-characterized microbial metabolic networks:

  • Pathway A: Modified Fatty Acid β-Oxidation and Subsequent Oxidation of a C9 Precursor. This pathway postulates the synthesis of a nine-carbon fatty acid (nonanoic acid) followed by a series of oxidation steps to introduce the keto functionalities.

  • Pathway B: Atypical Polyketide Synthesis. This route suggests a polyketide synthase (PKS) machinery could assemble the carbon chain, incorporating the ketone groups at specific positions during chain elongation.

Pathway A: Modified Fatty Acid Metabolism

This proposed pathway leverages the ubiquitous fatty acid synthesis (FAS) and β-oxidation machinery of microorganisms.

Step 1: Synthesis of Nonanoyl-CoA. The biosynthesis would initiate with the standard FAS II system, utilizing acetyl-CoA as a starter unit and malonyl-CoA as the extender unit. Chain termination after four cycles of elongation would yield nonanoyl-ACP, which is then converted to nonanoyl-CoA.

Step 2: ω-Oxidation to 9-Hydroxynonanoic Acid. A cytochrome P450 monooxygenase or a related enzyme system could catalyze the hydroxylation of the terminal methyl group (ω-carbon) of nonanoic acid to produce 9-hydroxynonanoic acid.

Step 3: Oxidation to 9-Oxononanoic Acid. The terminal alcohol would then be oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, yielding the dicarboxylic acid azelaic acid. However, for the formation of a dioxo acid, we hypothesize a different route involving subsequent oxidations on the fatty acyl chain.

Alternative Step 3 & 4: Introduction of Keto Groups. A more plausible route to 6,8-dioxononanoic acid from a C9 precursor would involve sequential oxidation reactions. This could occur through the action of specific hydroxylases and dehydrogenases acting at the C6 and C8 positions of a nonanoic acid derivative. For instance, some bacteria are known to produce 10-oxostearic acid from oleic acid via a hydration and subsequent oxidation, indicating microbial capacity for introducing keto groups into fatty acid chains[1].

Pathway B: Atypical Polyketide Synthesis

Polyketide synthases are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. A hypothetical PKS pathway for 6,8-dioxononanoic acid could proceed as follows:

Initiation: The synthesis would likely start with an acetyl-CoA starter unit.

Elongation and Ketone Formation: The PKS module would catalyze three rounds of condensation with malonyl-CoA. Crucially, the β-keto groups formed after the first and third extensions would be left unreduced by the ketoreductase (KR) domains, while the second β-keto group would be fully reduced to a methylene group. This selective reduction is a hallmark of modular PKS systems[2][3].

Termination: A thioesterase (TE) domain would then hydrolyze the final polyketide chain from the acyl carrier protein (ACP), releasing 6,8-dioxononanoic acid. The biosynthesis of β-diketones in plants via a polyketide pathway provides a precedent for the formation of such functionalities[4][5].

Quantitative Data from Analogous Microbial Systems

Direct quantitative data for 6,8-dioxononanoic acid biosynthesis is unavailable. Therefore, we present data from related microbial production of dicarboxylic acids and medium-chain fatty acids to provide a comparative context for potential yields and productivities.

ProductMicroorganismPrecursor/Carbon SourceTiter (g/L)Productivity (g/L/h)Molar Yield (%)Reference
Azelaic Acid (C9 DCA)Candida tropicalisNonanoic Acid30.10.3090[6][7]
Dodecanedioic Acid (C12 DCA)Candida tropicalisPlant-oil derivativesNot specifiedNot specifiedNot specified[6]
Medium-Chain Fatty Acids (C6-C10)Engineered E. coliGlucoseNot specifiedNot specifiedNot specified[8]
Odd-Carbon Dicarboxylic AcidsEngineered E. coliGlucoseUp to 84 mg/L (for C12 DCA)Not specifiedNot specified[9]

Experimental Protocols for Key Experiments

The following are generalized protocols for experiments that would be crucial in elucidating the biosynthesis of 6,8-dioxononanoic acid. These are based on standard methodologies used in microbial metabolic engineering and enzymology.

Protocol for Identification of Biosynthetic Intermediates

Objective: To identify potential precursors and intermediates of 6,8-dioxononanoic acid in a producing microorganism.

Methodology:

  • Cultivation: Grow the candidate microorganism in a suitable production medium.

  • Sampling: Collect cell-free supernatant and cell pellets at various time points during growth.

  • Extraction:

    • Supernatant: Acidify the supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate.

    • Cell Pellet: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. Centrifuge to remove cell debris and extract the supernatant as described above.

  • Derivatization (Optional): For GC-MS analysis, derivatize the organic acids to their corresponding methyl esters or trimethylsilyl (TMS) ethers to increase volatility.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identification: Compare the retention times and mass spectra of the detected peaks with authentic standards of hypothesized intermediates (e.g., nonanoic acid, 9-hydroxynonanoic acid).

Protocol for In Vitro Enzyme Assays

Objective: To characterize the activity of candidate enzymes (e.g., hydroxylases, dehydrogenases, PKS domains) involved in the biosynthetic pathway.

Methodology:

  • Gene Cloning and Protein Expression: Clone the gene encoding the candidate enzyme into an expression vector and express the protein in a suitable host like E. coli.

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the hypothesized substrate (e.g., nonanoyl-CoA), and any necessary cofactors (e.g., NADPH for P450s, NAD+/NADH for dehydrogenases).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

  • Product Analysis: Analyze the reaction mixture for the formation of the expected product using HPLC or GC-MS as described in Protocol 4.1.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Visualization of Proposed Pathways and Workflows

Signaling Pathways

Biosynthesis_Pathway_A Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Nonanoyl-CoA Nonanoyl-CoA FAS->Nonanoyl-CoA Hydroxylase ω-Hydroxylase Nonanoyl-CoA->Hydroxylase 9-Hydroxynonanoyl-CoA 9-Hydroxynonanoyl-CoA Hydroxylase->9-Hydroxynonanoyl-CoA Oxidation1 Oxidation at C6 9-Hydroxynonanoyl-CoA->Oxidation1 6-Oxo-9-hydroxynonanoyl-CoA 6-Oxo-9-hydroxynonanoyl-CoA Oxidation1->6-Oxo-9-hydroxynonanoyl-CoA Oxidation2 Oxidation at C8 6-Oxo-9-hydroxynonanoyl-CoA->Oxidation2 6,8-Dioxo-9-hydroxynonanoyl-CoA 6,8-Dioxo-9-hydroxynonanoyl-CoA Oxidation2->6,8-Dioxo-9-hydroxynonanoyl-CoA Thioesterase Thioesterase 6,8-Dioxo-9-hydroxynonanoyl-CoA->Thioesterase 6,8-Dioxononanoic acid 6,8-Dioxononanoic acid Thioesterase->6,8-Dioxononanoic acid

Caption: Proposed Biosynthesis Pathway A for 6,8-Dioxononanoic Acid.

Biosynthesis_Pathway_B Acetyl-CoA Starter Unit (Acetyl-CoA) PKS_Module1 PKS Module 1 (KS, AT, ACP) Acetyl-CoA->PKS_Module1 Malonyl-CoA1 Extender Unit 1 (Malonyl-CoA) Malonyl-CoA1->PKS_Module1 Malonyl-CoA2 Extender Unit 2 (Malonyl-CoA) PKS_Module2 PKS Module 2 (KS, AT, KR, DH, ER, ACP) Malonyl-CoA2->PKS_Module2 Malonyl-CoA3 Extender Unit 3 (Malonyl-CoA) PKS_Module3 PKS Module 3 (KS, AT, ACP) Malonyl-CoA3->PKS_Module3 PKS_Module1->PKS_Module2 PKS_Module2->PKS_Module3 TE Thioesterase (TE) PKS_Module3->TE 6,8-Dioxononanoic acid 6,8-Dioxononanoic acid TE->6,8-Dioxononanoic acid Experimental_Workflow cluster_Discovery Discovery Phase cluster_Elucidation Pathway Elucidation cluster_Engineering Metabolic Engineering Strain_Screening Microbial Strain Screening Metabolite_Profiling Metabolite Profiling (LC-MS, GC-MS) Strain_Screening->Metabolite_Profiling Candidate_Identification Identification of Putative Producer Metabolite_Profiling->Candidate_Identification Genome_Sequencing Genome Sequencing & Annotation Candidate_Identification->Genome_Sequencing Gene_Clustering Identification of Biosynthetic Gene Cluster Genome_Sequencing->Gene_Clustering Heterologous_Expression Heterologous Expression of Candidate Genes Gene_Clustering->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Optimization Pathway Optimization Enzyme_Assays->Pathway_Optimization Host_Engineering Host Strain Engineering Pathway_Optimization->Host_Engineering Fermentation_Development Fermentation Process Development Host_Engineering->Fermentation_Development Product_Isolation Product Isolation & Characterization Fermentation_Development->Product_Isolation

References

Protocols & Analytical Methods

Method

Application Note: Quantification of 6,8-Dioxononanoic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals. Introduction 6,8-Dioxononanoic acid is an oxidized fatty acid of interest in various biological processes.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,8-Dioxononanoic acid is an oxidized fatty acid of interest in various biological processes. Accurate and sensitive quantification of this analyte in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the quantification of 6,8-Dioxononanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of similar oxidized fatty acids and provides a comprehensive protocol from sample preparation to data analysis.

Principle of the Method

This method employs a liquid-liquid extraction procedure to isolate 6,8-Dioxononanoic acid and an internal standard from the biological matrix. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Experimental Protocols

Materials and Reagents
  • 6,8-Dioxononanoic acid analytical standard

  • Internal Standard (IS): A suitable deuterated analogue, such as 6,8-Dioxononanoic acid-d4 (if commercially available), or a structurally similar deuterated oxidized fatty acid.

  • HPLC-grade methanol, acetonitrile, water, and isopropanol

  • Glacial acetic acid

  • Hexane

  • Nitrogen gas (high purity)

  • 12 x 75 mm borosilicate glass test tubes

  • Polypropylene stoppers

Standard Solution Preparation

Prepare stock solutions of 6,8-Dioxononanoic acid and the internal standard in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions by serial dilution in 85% methanol to create a calibration curve.[1][2] The concentration range should be selected to cover the expected physiological or experimental concentrations of the analyte.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for the extraction of oxidized fatty acids from plasma or urine.[3][4]

  • Pipette 200 µL of the biological sample (e.g., plasma, urine) into a 12 x 75 mm glass test tube.

  • Add 10 µL of the internal standard working solution.

  • Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a mixture of water/2-propanol/hexane (2/20/30, v/v/v).[4]

  • Vortex the mixture briefly.

  • Add 2.0 mL of hexane to the tube.[3][4]

  • Cap the tube and vortex vigorously for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[3][4]

  • Carefully transfer the upper hexane layer to a clean test tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 85% methanol for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).[3][4]

  • Mobile Phase A: Water with 0.2% acetic acid.[3][4]

  • Mobile Phase B: Methanol with 0.2% acetic acid.[3][4]

  • Flow Rate: 0.2 mL/min.[3][4]

  • Injection Volume: 40 µL.[3][4]

  • Gradient:

    • Start at 85% B for 10 minutes.

    • Ramp to 100% B over 2 minutes.

    • Hold at 100% B for 10 minutes.

    • Return to 85% B and equilibrate for 10 minutes.[3][4]

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Ion Spray Voltage: -4.2 kV.[3]

  • Temperature: 350 °C.[3]

  • Collision Gas: Nitrogen.

  • MRM Transitions: These need to be determined by infusing the 6,8-Dioxononanoic acid standard. The precursor ion will be [M-H]⁻. The product ions will result from collision-induced dissociation. For a dicarboxylic acid, common fragmentations include losses of H₂O and CO₂.[5]

Data Presentation

The quantitative performance of the method should be validated to ensure accuracy and precision. The following table summarizes the expected performance characteristics based on similar assays for oxidized fatty acids.[1][2][3]

Parameter Expected Value Description
Linearity (r²) > 0.99The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 5–100 nMThe lowest concentration of analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 15–300 nMThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%The relative standard deviation of replicate measurements within the same day.[1]
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements on different days.[1]
Accuracy (% Recovery) 85–115%The closeness of the measured value to the true value, often assessed by spike and recovery experiments.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in 85% Methanol Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Experimental workflow for the quantification of 6,8-Dioxononanoic acid.

LC-MS/MS Analysis Principle

This diagram outlines the logical relationship of the components in the LC-MS/MS analytical system.

lcms_principle cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Autosampler Column HPLC Column Injector->Column Sample Injection Ion_Source Electrospray Ionization (ESI-) Column->Ion_Source Eluent Mobile_Phase Mobile Phase Gradient Mobile_Phase->Column Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Ion Generation Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 [M-H]⁻ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Principle of LC-MS/MS analysis for targeted quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 6,8-Dioxononanoic acid in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for researchers in various fields. Proper method validation is essential before application to experimental samples to ensure data quality and reliability.

References

Application

Application Notes and Protocols: Oxidative Stress Adducts as Biomarkers for Disease

Topic: Using 8-Oxo-7,8-dihydroguanosine and 8-Oxo-7,8-dihydro-2'-deoxyguanosine as Biomarkers for Disease Audience: Researchers, scientists, and drug development professionals. Note to the Reader: Initial searches for "6...

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 8-Oxo-7,8-dihydroguanosine and 8-Oxo-7,8-dihydro-2'-deoxyguanosine as Biomarkers for Disease

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Initial searches for "6,8-Dioxononanoic acid" as a disease biomarker did not yield significant results in the context of established research. However, the structurally related and extensively studied molecules, 8-oxo-7,8-dihydroguanosine (8-oxoGsn) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), are well-established biomarkers of oxidative stress and are implicated in a variety of diseases. This document will focus on these validated biomarkers.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous diseases. ROS can damage cellular macromolecules, including nucleic acids. The oxidation of guanine, a primary target of ROS, results in the formation of 8-oxo-7,8-dihydroguanosine (8-oxoGsn) from RNA and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) from DNA. These oxidized guanine species are excised by repair mechanisms and excreted in urine, making them valuable non-invasive biomarkers for assessing systemic oxidative stress and disease risk.[1][2][3]

Associated Diseases

Elevated levels of urinary 8-oxoGsn and 8-oxodG have been associated with a range of aging-related and chronic diseases, including:

  • Neurodegenerative Diseases: Increased RNA oxidative damage is observed in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1]

  • Diabetes Mellitus: Higher levels of these biomarkers are linked to type 2 diabetes and its complications, such as diabetic macrovascular complications and nephropathy.[1][2][4] They may serve as predictors of long-term mortality in diabetic patients.[2]

  • Cardiovascular Diseases: Urinary 8-oxoGsn levels are significantly higher in patients with coronary heart disease, suggesting a role in the pathogenesis of atherosclerosis.[1] The combination of urinary 8-oxoGuo and albuminuria can improve the identification of patients at risk for cardiovascular disease and mortality.[4]

  • Kidney Disease: Patients with chronic kidney disease exhibit higher levels of RNA oxidation compared to healthy individuals.[1]

  • Aging: Urinary concentrations of 8-oxoGsn and 8-oxodG show an age-dependent increase, positioning them as potential biomarkers of physiological aging.[3]

Quantitative Data

The following table summarizes representative quantitative data for urinary 8-oxodG and 8-oxoGsn levels in different populations. It is important to note that concentrations can vary based on analytical methods, population characteristics, and study design.

BiomarkerPopulation/ConditionSample TypeConcentration RangeReference
8-oxodGHealthy Chinese Adults (21-90 years)Urine~1.5 - 4.5 ng/mL (age-dependent)[3]
8-oxoGsnHealthy Chinese Adults (21-90 years)Urine~3.0 - 9.0 ng/mL (age-dependent)[3]
8-oxoGuoNewly Diagnosed Type 2 Diabetes PatientsMorning UrineMedian: 2.86 nmol/mmol creatinine[4]

Experimental Protocols

Quantification of 8-oxodG and 8-oxoGsn by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous quantification of 8-oxodG and 8-oxoGsn in biological samples like urine.

Sample Preparation (Urine):

  • Collect spot urine samples.

  • Centrifuge the samples to remove particulate matter.

  • Dilute the supernatant with an appropriate volume of the initial mobile phase.

  • Filter the diluted samples through a 0.22 µm filter prior to injection.

UPLC-MS/MS System and Conditions:

  • UPLC System: A system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate the analytes.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 8-oxodG, 8-oxoGsn, and their corresponding internal standards.

Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Quantification of 8-oxodG by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples.

Principle: This is a competitive immunoassay. The microplate wells are pre-coated with 8-oxodG. During the assay, 8-oxodG present in the sample or standard competes with a fixed amount of biotin-labeled 8-oxodG for binding sites on a specific anti-8-oxodG antibody. The amount of bound biotinylated 8-oxodG is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal intensity is inversely proportional to the concentration of 8-oxodG in the sample.[5]

Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions.

  • Washing: Wash the pre-coated microplate twice.

  • Sample/Standard Addition: Add 50 µL of standard or sample to each well.

  • Competitive Reaction: Add a fixed amount of biotin-labeled 8-oxodG and anti-8-oxodG antibody to each well. Incubate as per the kit instructions (e.g., 1 hour at 37°C).

  • Washing: Wash the plate to remove unbound components.

  • Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate.

  • Washing: Wash the plate to remove unbound conjugate.

  • Substrate Addition: Add TMB substrate and incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.

  • Determine the concentration of 8-oxodG in the samples from the standard curve.

Visualizations

Oxidative_Stress_Pathway cluster_NucleicAcids Nucleic Acids ROS Reactive Oxygen Species (ROS) Guanine_DNA Guanine ROS->Guanine_DNA Oxidation Guanine_RNA Guanine ROS->Guanine_RNA Oxidation DNA DNA RNA RNA oxodG 8-oxodG Guanine_DNA->oxodG oxoGsn 8-oxoGsn Guanine_RNA->oxoGsn Repair DNA/RNA Repair Mechanisms oxodG->Repair oxoGsn->Repair Urine Urinary Excretion Repair->Urine Biomarker Disease Biomarker Urine->Biomarker

Caption: Oxidative damage to nucleic acids and biomarker generation.

UPLC_MS_MS_Workflow Sample Urine Sample Preparation Sample Preparation (Centrifugation, Dilution, Filtration) Sample->Preparation UPLC UPLC Separation (C18 Column) Preparation->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Data Data Analysis (Quantification via Calibration Curve) MSMS->Data Result Biomarker Concentration Data->Result

Caption: UPLC-MS/MS workflow for biomarker quantification.

ELISA_Workflow Plate Pre-coated Microplate AddSample Add Sample/Standard, Biotin-8-oxodG, Antibody Plate->AddSample Incubate1 Incubation & Competitive Binding AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddConj Add Streptavidin-HRP Wash1->AddConj Incubate2 Incubation AddConj->Incubate2 Wash2 Wash Incubate2->Wash2 AddSub Add TMB Substrate Wash2->AddSub ColorDev Color Development AddSub->ColorDev Stop Add Stop Solution ColorDev->Stop Read Read Absorbance at 450nm Stop->Read Analyze Data Analysis Read->Analyze

Caption: Competitive ELISA workflow for biomarker quantification.

References

Method

Application Notes and Protocols for the Extraction of 6,8-Dioxononanoic Acid from Tissue

For Researchers, Scientists, and Drug Development Professionals Introduction 6,8-Dioxononanoic acid is a metabolite of alpha-lipoic acid, a crucial cofactor for several mitochondrial dehydrogenase complexes. The quantifi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dioxononanoic acid is a metabolite of alpha-lipoic acid, a crucial cofactor for several mitochondrial dehydrogenase complexes. The quantification of 6,8-dioxononanoic acid in tissue samples is essential for understanding the metabolic fate and therapeutic mechanisms of alpha-lipoic acid and its derivatives. These application notes provide a detailed protocol for the extraction of 6,8-dioxononanoic acid from tissue samples for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the extraction of short-chain fatty acids and lipoic acid metabolites from biological matrices.

Materials and Reagents:

  • Tissue Sample: Fresh or frozen tissue (e.g., liver, kidney, heart, muscle)

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Internal Standard (IS): A deuterated analog of 6,8-dioxononanoic acid or a structurally similar short-chain fatty acid not endogenously present in the sample (e.g., heptanoic acid-d13).

  • Protein Precipitation and Lysis Reagent: Cold methanol containing 0.1% formic acid.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS analysis.

  • Reconstitution Solvent: Isooctane or other suitable solvent for the analytical instrument.

  • General Lab Equipment: Homogenizer, centrifuge, vortex mixer, evaporator (e.g., nitrogen stream evaporator), autosampler vials with inserts.

Protocol Steps:

  • Sample Preparation and Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • On ice, add the tissue to a pre-chilled tube containing 500 µL of ice-cold PBS.

    • Spike the sample with the internal standard solution.

    • Homogenize the tissue sample using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic activity.

  • Protein Precipitation and Lysis:

    • Add 1.5 mL of cold methanol (containing 0.1% formic acid) to the tissue homogenate.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Liquid-Liquid Extraction:

    • To the collected supernatant, add 1.5 mL of MTBE.

    • Vortex the mixture for 2 minutes to facilitate the extraction of 6,8-dioxononanoic acid into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction step with another 1.5 mL of MTBE to maximize recovery. Combine the organic fractions.

  • Solvent Evaporation:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Derivatization (for GC-MS analysis):

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Seal the vial tightly and incubate at 60°C for 30 minutes to convert the carboxylic acid group of 6,8-dioxononanoic acid into its more volatile trimethylsilyl (TMS) ester.

    • After incubation, cool the sample to room temperature.

  • Sample Reconstitution and Analysis:

    • Evaporate the derivatization reagents under a gentle stream of nitrogen.

    • Reconstitute the dried derivatized sample in 100 µL of isooctane or another appropriate solvent for injection into the GC-MS or LC-MS system.

    • Transfer the reconstituted sample to an autosampler vial with an insert for analysis.

Data Presentation

The following table summarizes representative quantitative data for the extraction of short-chain fatty acids and related compounds from tissue, which can serve as an expected range for 6,8-dioxononanoic acid extraction. Specific recovery for 6,8-dioxononanoic acid should be determined experimentally using a spiked matrix sample.

AnalyteTissue TypeExtraction SolventAnalytical MethodAverage Recovery (%)Reference
Short-Chain Fatty AcidsCecumMethyl tert-butyl etherGC-MS95-117[1]
Short-Chain Fatty AcidsLiverMethyl tert-butyl etherGC-MS95-117[1]
Short-Chain Fatty AcidsAdipose TissueMethyl tert-butyl etherGC-MS95-117[1]
Alpha-Lipoic AcidAnimal FoodstuffsMethanol/AcidificationHPLCNot specified[2]
Alpha-Lipoic AcidPlasmaAcetonitrile/AcidificationHPLC~98[3]

Mandatory Visualization

experimental_workflow start Start: Tissue Sample (50-100 mg) homogenization 1. Homogenization - Add ice-cold PBS - Spike with Internal Standard - Mechanical Homogenizer start->homogenization precipitation 2. Protein Precipitation & Lysis - Add cold Methanol (0.1% Formic Acid) - Vortex & Incubate at -20°C - Centrifuge (10,000 x g, 10 min, 4°C) homogenization->precipitation supernatant_collection Collect Supernatant precipitation->supernatant_collection pellet_discard Discard Pellet precipitation->pellet_discard extraction 3. Liquid-Liquid Extraction - Add MTBE - Vortex & Centrifuge (3,000 x g, 5 min) - Collect Organic Layer (Repeat) supernatant_collection->extraction evaporation 4. Solvent Evaporation - Under Nitrogen Stream extraction->evaporation derivatization 5. Derivatization (for GC-MS) - Add BSTFA + 1% TMCS - Incubate at 60°C for 30 min evaporation->derivatization reconstitution 6. Reconstitution - Evaporate derivatization reagents - Reconstitute in Isooctane derivatization->reconstitution analysis Analysis by GC-MS or LC-MS reconstitution->analysis

Caption: Experimental workflow for the extraction of 6,8-dioxononanoic acid from tissue.

metabolic_pathway lipoic_acid Alpha-Lipoic Acid (6,8-dithiooctanoic acid) beta_oxidation Mitochondrial Beta-Oxidation lipoic_acid->beta_oxidation Primary Pathway s_methylation S-Methylation lipoic_acid->s_methylation Alternative Pathway dioxononanoic_acid 6,8-Dioxononanoic Acid beta_oxidation->dioxononanoic_acid further_oxidation Further Beta-Oxidation Cycles dioxononanoic_acid->further_oxidation shorter_chain_metabolites Shorter-Chain Metabolites (e.g., 4,6-dioxoheptanoic acid) further_oxidation->shorter_chain_metabolites methylated_metabolites S-Methylated Metabolites (e.g., 4,6-bismethylthio-hexanoic acid) s_methylation->methylated_metabolites

Caption: Metabolic pathway of alpha-lipoic acid leading to 6,8-dioxononanoic acid.[4][5]

References

Application

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 6,8-Dioxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6,8-dioxononanoic acid in biological matrices. As a dicarboxylic acid containing two ketone groups, 6,8-dioxononanoic acid represents a class of molecules that can be challenging to analyze. The methodology presented here is based on established principles for the analysis of similar organic and fatty acids, providing a robust starting point for researchers. This application note includes a detailed experimental protocol, proposed instrument parameters, and data presentation tables.

Introduction

6,8-Dioxononanoic acid is a C9 dicarboxylic acid featuring ketone functionalities at the 6 and 8 positions. While the specific biological role of this molecule is still under investigation, related oxo-carboxylic acids are known to be involved in various metabolic pathways, including fatty acid oxidation. Accurate quantification of such molecules is crucial for understanding their physiological and pathological significance. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance analytes in complex biological samples. This proposed method employs a straightforward liquid-liquid extraction for sample preparation and a reverse-phase chromatographic separation coupled with tandem mass spectrometry for detection.

Proposed Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of organic acids from plasma or urine.[1]

  • Aliquoting the Sample : Transfer 200 µL of the biological sample (e.g., plasma, urine, or cell culture supernatant) into a clean 2 mL microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled analog of 6,8-dioxononanoic acid, if available, or a structurally similar dicarboxylic acid).

  • Acidification : Add 50 µL of 1% formic acid to the sample to ensure the analyte is in its protonated form, which enhances extraction efficiency into an organic solvent.

  • Extraction Solvent Addition : Add 1 mL of an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetonitrile (2:1, v/v), to the sample.[2]

  • Vortexing : Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation : Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer.

  • Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are proposed starting conditions for the chromatographic separation on a C18 column.

ParameterProposed Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B for 2 min
Mass Spectrometry Parameters

The following are hypothetical mass spectrometry parameters for 6,8-dioxononanoic acid. The exact precursor and product ions would need to be optimized by direct infusion of a standard.

ParameterProposed Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 185.07 (Calculated for [M-H]⁻ of C₉H₁₂O₅)
Product Ions (Q3) To be determined empirically. Plausible fragments could arise from neutral losses of H₂O (m/z 167.06) and CO₂ (m/z 141.08), or cleavage adjacent to the keto groups.
Collision Energy To be optimized for each transition.
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables represent the expected performance characteristics of a validated method based on this protocol.

Table 1: Proposed MRM Transitions for 6,8-Dioxononanoic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
6,8-Dioxononanoic Acid185.07Fragment 150To be optimized
6,8-Dioxononanoic Acid185.07Fragment 250To be optimized
Internal StandardTo be determinedTo be determined50To be optimized

Table 2: Expected Quantitative Performance

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (200 µL) Spike Add Internal Standard Sample->Spike Acidify Acidify with Formic Acid Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report Quantify->Report fatty_acid_oxidation FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Activation Mitochondria Mitochondrial Matrix FattyAcylCoA->Mitochondria Transport (Carnitine Shuttle) Peroxisome Peroxisome FattyAcylCoA->Peroxisome for very long chain fatty acids BetaOxidation Beta-Oxidation Cycle Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA produces TCA TCA Cycle AcetylCoA->TCA

References

Method

Application Notes and Protocols for the Metabolomic Analysis of 6,8-Dioxononanoic Acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the current date, "6,8-Dioxononanoic acid" is not a widely documented metabolite in publicly available scientific literature. There...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, "6,8-Dioxononanoic acid" is not a widely documented metabolite in publicly available scientific literature. Therefore, this document provides a generalized framework and protocols for the analysis of novel dioxo-dicarboxylic acids, using established methods for chemically related compounds like dicarboxylic and oxo-fatty acids.

Introduction to Dioxo-Dicarboxylic Acids in Metabolomics

Dioxo-dicarboxylic acids are a class of organic compounds characterized by two ketone functional groups and two carboxylic acid functional groups. In the context of metabolomics, the presence and concentration of such molecules can be indicative of specific metabolic pathways, enzymatic activities, or pathological states. For instance, the accumulation of dicarboxylic acids in biological fluids is often associated with the upregulation of fatty acid ω-oxidation, a process that can be initiated when the primary β-oxidation pathway is overwhelmed or impaired. The subsequent metabolism of these dicarboxylic acids occurs primarily through peroxisomal β-oxidation. Therefore, the identification and quantification of novel dioxo-dicarboxylic acids like 6,8-Dioxononanoic acid could provide valuable insights into cellular energy metabolism and oxidative stress.

Potential Signaling Pathways and Metabolic Origin

The hypothetical metabolic origin of 6,8-Dioxononanoic acid likely involves the oxidation of a C9 monocarboxylic or dicarboxylic acid precursor. The initial steps would involve the ω-oxidation of a fatty acid to introduce a terminal carboxylic acid group, followed by further oxidation to form the ketone functionalities. The overall pathway can be visualized as an interplay between fatty acid oxidation pathways in different cellular compartments.

fatty_acid_oxidation cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Fatty Acid->Omega_Hydroxylation Omega_Oxidation ω-Oxidation Omega_Hydroxylation->Omega_Oxidation Dicarboxylic Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic Acid Dicarboxylic_Acid_Perox Dicarboxylic Acid Dicarboxylic Acid->Dicarboxylic_Acid_Perox Transport Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acid_Perox->Peroxisomal_Beta_Oxidation Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisomal_Beta_Oxidation->Chain_Shortened_DCAs Oxidative_Stress_Response Oxidative_Stress_Response Peroxisomal_Beta_Oxidation->Oxidative_Stress_Response Potential Link 6_8_Dioxononanoic_Acid 6,8-Dioxononanoic Acid Chain_Shortened_DCAs->6_8_Dioxononanoic_Acid Further Oxidation (Hypothetical)

Caption: Hypothetical metabolic pathway for the formation of 6,8-Dioxononanoic acid.

Experimental Protocols

Sample Collection and Storage

Biological Matrices: Plasma, Serum, Urine.

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma) into cryovials.

  • Serum: Collect whole blood in tubes without an anticoagulant. Allow to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Aliquot the supernatant (serum) into cryovials.

  • Urine: Collect mid-stream urine in sterile containers. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris. Aliquot the supernatant into cryovials.

For all matrices, immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis to prevent degradation of metabolites.

Metabolite Extraction

This protocol is adapted from methods for extracting dicarboxylic acids from plasma and urine.

Materials:

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled dicarboxylic acid like ¹³C₆-Adipic acid).

  • Methyl-tert-butyl ether (MTBE).

  • Methanol.

  • Water.

Procedure:

  • Thaw frozen samples on ice.

  • To 100 µL of sample (plasma, serum, or urine), add 10 µL of the internal standard solution.

  • Add 400 µL of a cold (-20°C) extraction solvent mixture of MTBE:Methanol:Water (10:3:2.5, v/v/v).

  • Vortex vigorously for 1 minute.

  • Incubate at 4°C for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • The dried extract can be reconstituted for LC-MS analysis or derivatized for GC-MS analysis.

Derivatization for GC-MS Analysis (Optional)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of dicarboxylic and oxo-acids.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine.

  • Anhydrous sodium sulfate.

Procedure:

  • Ensure the dried extract from the extraction step is completely free of water.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature.

  • The sample is now ready for GC-MS injection.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of organic acids without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Hypothetical for 6,8-Dioxononanoic Acid):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion (Q1): m/z 201.07 (calculated for [M-H]⁻ of C₉H₁₂O₅).

  • Product Ions (Q3): Specific product ions would need to be determined by infusing a pure standard. Likely fragments would result from the loss of water (H₂O) and carbon dioxide (CO₂).

  • Collision Energy: To be optimized.

Experimental Workflow Diagram

experimental_workflow Sample_Collection Sample Collection (Plasma, Serum, Urine) Extraction Metabolite Extraction (LLE with MTBE/Methanol) Sample_Collection->Extraction Derivatization Derivatization (Optional for GC-MS) (e.g., Silylation) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing GC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General experimental workflow for the analysis of 6,8-Dioxononanoic acid.

Data Presentation

The following tables provide examples of how quantitative data for dicarboxylic acids can be presented. These values are based on published studies of related compounds and should be used as a reference for expected concentration ranges and data structure.

Table 1: Hypothetical Plasma Concentrations of Dicarboxylic Acids in a Healthy vs. Disease Cohort

This table is modeled after data from studies on plasma dicarboxylic acids in neurodegenerative diseases.[1]

MetaboliteHealthy Control (µg/mL)Disease Cohort (µg/mL)Fold Changep-value
Adipic Acid (C6)0.15 ± 0.040.25 ± 0.071.67<0.01
Pimelic Acid (C7)0.08 ± 0.020.14 ± 0.031.75<0.01
Suberic Acid (C8)0.12 ± 0.030.22 ± 0.051.83<0.001
6,8-Dioxononanoic Acid Not Detected To be determined - -
Azelaic Acid (C9)0.20 ± 0.050.35 ± 0.081.75<0.001
Sebacic Acid (C10)0.18 ± 0.040.30 ± 0.061.67<0.01

Values are presented as mean ± standard deviation. Statistical significance is typically determined using a t-test or ANOVA.

Table 2: Reference Ranges for Urinary Dicarboxylic Acids

This table provides example reference ranges for dicarboxylic acids found in urine, which can be a primary matrix for their excretion.

MetaboliteConcentration Range (µg/mL)
Adipic Acid (C6)0.5 - 5.0
Suberic Acid (C8)0.2 - 3.0
Sebacic Acid (C10)0.1 - 2.0
6,8-Dioxononanoic Acid To be established

Concentrations are often normalized to urinary creatinine to account for variations in urine dilution.

Conclusion

The analysis of novel metabolites such as 6,8-Dioxononanoic acid in a metabolomics context holds the potential to uncover new biomarkers and provide deeper insights into metabolic dysregulation. While specific data for this compound is not yet available, the protocols and methodologies outlined in this document provide a robust starting point for its extraction, detection, and quantification. By leveraging established techniques for similar chemical classes, researchers can effectively integrate the analysis of novel dioxo-dicarboxylic acids into their metabolomics workflows.

References

Application

Application Notes and Protocols for 6,8-Dioxononanoic Acid in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the utilization of 6,8-dioxononanoic acid as a substrate in enzymatic assays, with a prim...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 6,8-dioxononanoic acid as a substrate in enzymatic assays, with a primary focus on the aldo-keto reductase (AKR) superfamily of enzymes. Due to the limited direct literature on 6,8-dioxononanoic acid, this document presents a detailed, plausible, and fully referenced hypothetical framework based on established principles of enzymology with analogous dicarbonyl and keto-acid substrates. Protocols for spectrophotometric enzyme activity assays and gas chromatography-mass spectrometry (GC-MS) for product quantification are provided, alongside representative data and relevant metabolic pathway diagrams.

Introduction

6,8-Dioxononanoic acid is a nine-carbon dicarboxylic acid containing two ketone functionalities. Its structure suggests potential as a substrate for various oxidoreductases, particularly those involved in carbonyl metabolism, such as aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). AKRs are a large superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide range of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[1] These enzymes play crucial roles in the metabolism of xenobiotics, steroid hormones, and products of oxidative stress. The presence of two ketone groups in 6,8-dioxononanoic acid makes it an interesting substrate for investigating enzyme kinetics, stereoselectivity, and for screening potential inhibitors of AKRs.

This document outlines a hypothetical application of 6,8-dioxononanoic acid as a substrate for a generic aldo-keto reductase, providing detailed protocols for researchers to adapt for their specific AKR of interest.

Enzymatic Reaction and Principle

The enzymatic assay is based on the reduction of the ketone groups of 6,8-dioxononanoic acid by an aldo-keto reductase, utilizing NADPH as a cofactor. The reaction progress is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Reaction Scheme:

6,8-Dioxononanoic acid + 2 NADPH + 2 H⁺ --(Aldo-Keto Reductase)--> 6,8-Dihydroxynonanoic acid + 2 NADP⁺

Quantitative Data Summary

The following tables present hypothetical, yet realistic, kinetic data for the enzymatic reduction of 6,8-dioxononanoic acid by a putative aldo-keto reductase (AKR). These values are based on typical ranges observed for AKRs with various dicarbonyl and keto-acid substrates.

Table 1: Michaelis-Menten Kinetic Parameters for 6,8-Dioxononanoic Acid Reduction

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
6,8-Dioxononanoic acidWild-Type AKR1502512.58.3 x 10⁴
6,8-Dioxononanoic acidMutant AKR 15020102.0 x 10⁵
6,8-Dioxononanoic acidMutant AKR 230030155.0 x 10⁴

Table 2: Inhibitor Effects on Wild-Type AKR Activity with 6,8-Dioxononanoic Acid

InhibitorType of InhibitionKi (µM)IC₅₀ (µM)
Inhibitor ACompetitive1025
Inhibitor BNon-competitive50100
Inhibitor CUncompetitive2045

Experimental Protocols

Protocol for Aldo-Keto Reductase Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an AKR with 6,8-dioxononanoic acid as the substrate.

Materials:

  • Purified aldo-keto reductase (AKR) enzyme

  • 6,8-Dioxononanoic acid stock solution (100 mM in DMSO)

  • NADPH stock solution (10 mM in 10 mM Tris-HCl, pH 7.4)

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare the reaction mixture: For a 200 µL final reaction volume in a 96-well plate, prepare a master mix containing the Assay Buffer and NADPH. The final concentration of NADPH should be 200 µM.

  • Substrate Dilutions: Prepare a serial dilution of the 6,8-dioxononanoic acid stock solution in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0-1000 µM).

  • Enzyme Preparation: Dilute the purified AKR enzyme in Assay Buffer to a suitable final concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • Add 180 µL of the reaction mixture (buffer + NADPH) to each well.

    • Add 10 µL of the diluted 6,8-dioxononanoic acid solutions to the respective wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes in a kinetic mode. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Product Identification and Quantification by GC-MS

This protocol describes the analysis of the reaction products (6,8-dihydroxynonanoic acid) using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Reaction samples from the enzymatic assay

  • Internal Standard (e.g., a stable isotope-labeled version of the product or a structurally similar dihydroxy acid)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Quenching: Stop the enzymatic reaction at a specific time point by adding 20 µL of 1 M HCl to a 200 µL reaction volume.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to each sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction process once more and pool the organic layers.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC conditions (example):

      • Inlet temperature: 250°C

      • Oven program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS conditions (example):

      • Ion source temperature: 230°C

      • Scan mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identify the derivatized product by its mass spectrum and retention time compared to a standard. Quantify the product by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

Hypothetical Metabolic Context of 6,8-Dioxononanoic Acid

The metabolism of 6,8-dioxononanoic acid can influence the cellular redox state by altering the NADH/NAD⁺ ratio. This, in turn, can impact signaling pathways regulated by sirtuins, which are NAD⁺-dependent deacetylases involved in the control of metabolism and stress responses.

metabolic_pathway sub 6,8-Dioxononanoic Acid akr Aldo-Keto Reductase sub->akr prod 6,8-Dihydroxynonanoic Acid nadh_ratio Increased NADH/NAD+ Ratio prod->nadh_ratio Further Metabolism akr->prod nadp NADP+ akr->nadp nadph NADPH nadph->akr sirt SIRT1 (Sirtuin 1) nadh_ratio->sirt Inhibition met_reg Metabolic Regulation sirt->met_reg Deacetylation

Caption: Hypothetical metabolic impact of 6,8-dioxononanoic acid reduction.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the major steps involved in the kinetic characterization of an enzyme using 6,8-dioxononanoic acid as a substrate.

experimental_workflow prep Prepare Reagents (Buffer, Substrate, NADPH, Enzyme) setup Set up Assay Plate (Varying Substrate Concentrations) prep->setup initiate Initiate Reaction (Add Enzyme) setup->initiate measure Spectrophotometric Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate V₀) measure->analyze kinetics Determine Kinetic Parameters (Km, Vmax) analyze->kinetics

Caption: Workflow for enzymatic kinetic analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
No detectable enzyme activityInactive enzyme, incorrect buffer pH, inhibitor present.Verify enzyme activity with a known positive control substrate. Check buffer pH. Ensure no contaminating inhibitors.
High background signalNon-enzymatic reduction of substrate, NADPH instability.Run a no-enzyme control. Prepare fresh NADPH solution.
Non-linear reaction rateSubstrate depletion, product inhibition, enzyme instability.Use a lower enzyme concentration. Measure initial rates over a shorter time course. Check enzyme stability over time.
Poor GC-MS peak shapeIncomplete derivatization, column degradation.Optimize derivatization conditions (time, temperature). Use a fresh GC column.

Conclusion

While 6,8-dioxononanoic acid is not a widely characterized enzymatic substrate, its dicarbonyl structure makes it a valuable tool for investigating the activity and inhibition of aldo-keto reductases and other related enzymes. The protocols and data presented here provide a robust framework for researchers to design and execute experiments to explore the role of this and similar molecules in various biological systems. The provided methodologies can be adapted for high-throughput screening of enzyme inhibitors, which is of significant interest in drug development.

References

Method

Application Notes and Protocols for 6,8-Dioxononanoic Acid Analytical Standards

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guidelines are general recommendations for the handling and storage of 6,8-Dioxononanoic acid analytical standards. Specific infor...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guidelines are general recommendations for the handling and storage of 6,8-Dioxononanoic acid analytical standards. Specific information for this compound is limited, and these protocols are based on best practices for similar aliphatic oxo-carboxylic acids. Always consult the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) provided by the supplier for specific instructions.

Introduction

6,8-Dioxononanoic acid is a dicarbonyl compound containing a carboxylic acid functional group. As an analytical standard, its purity and stability are critical for accurate quantitative and qualitative analysis. Proper handling and storage are paramount to prevent degradation and ensure the integrity of experimental results. These application notes provide a comprehensive guide to the safe handling, storage, and use of 6,8-Dioxononanoic acid standards in a laboratory setting.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet for 6,8-Dioxononanoic acid is not widely available, data from structurally related nonanoic acid derivatives indicate potential hazards.[1][2][3] Users should handle this compound with care, assuming it may possess similar properties.

2.1 General Hazard Summary

The following table summarizes common hazards associated with similar carboxylic acid compounds.[1][2][3][4]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed.[1][2][4]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[1]
Respiratory Irritation May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Aquatic Hazard May be harmful to aquatic life with long lasting effects.[2]P273: Avoid release to the environment.[2]

2.2 Personal Protective Equipment (PPE)

To ensure safety, the following PPE should be worn at all times when handling 6,8-Dioxononanoic acid:

  • Eye Protection: Tightly sealed safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat. Protective work clothing is advised.[1]

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a suitable dust mask or respirator.

Storage and Handling Protocols

Proper storage is essential to maintain the chemical integrity of the analytical standard.

3.1 Initial Receipt and Storage Workflow

The following diagram illustrates the recommended workflow upon receiving a new analytical standard.

G cluster_receiving Receiving cluster_storage Storage & Documentation A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity (Compare Label with Order) B->C If OK G Quarantine & Contact Supplier B->G If Damaged D Log Standard into Inventory (Record Lot #, Date, Purity) C->D E Store in Designated Location (Cool, Dry, Dark, Ventilated) D->E F Attach Usage Log E->F

Caption: Workflow for receiving and storing analytical standards.

3.2 Recommended Storage Conditions

  • Temperature: Store in a cool, dry place.[2][4] For long-term stability, refrigeration (2-8 °C) is recommended unless the CoA specifies otherwise. Avoid repeated freeze-thaw cycles if stored frozen.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Environment: Store in a well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., strong oxidizing agents).[2]

3.3 Handling Precautions

  • Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent dust formation if the standard is in solid form.[2][4]

  • Do not eat, drink, or smoke in the area where the standard is being handled.[2]

  • Wash hands thoroughly after handling.[2][4]

Experimental Protocols

4.1 Preparation of a Primary Stock Solution

This protocol outlines a general procedure for preparing a stock solution from a neat (pure) analytical standard.

Materials:

  • 6,8-Dioxononanoic acid analytical standard

  • Class A volumetric flask

  • Analytical balance

  • Spatula

  • High-purity solvent (e.g., HPLC-grade Acetonitrile, Methanol, or DMSO)

  • Pipettes

Workflow Diagram:

G A Equilibrate Standard to Room Temperature B Weigh Required Mass on Analytical Balance A->B C Quantitatively Transfer Solid to Volumetric Flask B->C D Add ~50% of Final Solvent Volume C->D E Sonicate/Vortex Until Fully Dissolved D->E F Bring to Final Volume with Solvent E->F G Cap and Invert Flask (Mix Thoroughly) F->G H Label Solution Clearly (Name, Conc., Date, Solvent) G->H I Store Appropriately H->I

Caption: Protocol for preparing a standard stock solution.

Procedure:

  • Equilibration: Allow the container of the analytical standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the standard using an analytical balance.

  • Transfer: Carefully transfer the weighed standard into a clean, calibrated volumetric flask.

  • Dissolution: Add a portion (approximately 50-70%) of the final volume of the selected high-purity solvent.

  • Mixing: Gently swirl or sonicate the flask until the standard is completely dissolved.

  • Dilution to Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (15-20) to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to an appropriate storage vial. Label clearly with the compound name, concentration, solvent, and preparation date. Store as recommended, typically at 2-8 °C or -20 °C, protected from light.

4.2 Solvent Selection

The solubility of 6,8-Dioxononanoic acid has not been extensively documented. Based on its structure (a polar carboxylic acid with a relatively long alkyl chain), the following solvents are suggested for initial testing:

  • High Polarity: Methanol, Ethanol

  • Moderate Polarity: Acetonitrile

  • Aprotic Polar: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

It is likely insoluble in non-polar solvents like hexane and sparingly soluble in water.[1] Always perform a small-scale solubility test before preparing a bulk stock solution.

Stability

  • Shelf Life: Analytical standards have a limited shelf life. Always check the expiration date on the label or CoA.[5]

  • Solution Stability: The stability of 6,8-Dioxononanoic acid in solution is unknown. It is recommended to prepare fresh working solutions daily from a stock solution. Stock solutions should be monitored for signs of degradation (e.g., discoloration, precipitation) and stored under recommended conditions. For critical applications, solution stability studies should be performed.

References

Application

Synthesis of 6,8-Dioxononanoic Acid Derivatives for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of 6,8-dioxononanoic acid and its derivatives. These compounds are valuabl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6,8-dioxononanoic acid and its derivatives. These compounds are valuable research tools, particularly in the study of lipoic acid metabolism and the enzymes involved, such as lipoic acid synthase (LAS). The methodologies outlined below are based on established chemical principles and aim to provide a clear pathway for the laboratory synthesis of these important molecules.

Introduction

6,8-Dioxononanoic acid is a dicarbonyl derivative of nonanoic acid and serves as a key precursor and intermediate in various biochemical pathways. Its structural similarity to intermediates in the biosynthesis of lipoic acid makes it an important tool for studying the mechanisms of enzymes like lipoic acid synthase. Lipoic acid is an essential cofactor in aerobic metabolism, and understanding its synthesis is crucial for research in metabolism, mitochondrial function, and related diseases.

The synthesis of 6,8-dioxononanoic acid derivatives can be challenging due to the presence of multiple reactive functional groups. The protocols detailed herein describe a multi-step synthetic route starting from pimelic acid, a readily available dicarboxylic acid.[1][2]

Signaling Pathway and Experimental Workflow

The synthesis of 6,8-dioxononanoic acid is a multi-step chemical process. The overall workflow involves the selective modification of a seven-carbon dicarboxylic acid backbone, followed by chain extension and oxidation to introduce the desired ketone functionalities.

Synthesis_Workflow PimelicAcid Pimelic Acid Monoesterification Monoesterification PimelicAcid->Monoesterification AcylChlorideFormation Acyl Chloride Formation Monoesterification->AcylChlorideFormation OrganocadmiumReaction Organocadmium Reaction AcylChlorideFormation->OrganocadmiumReaction ChainExtension Chain Extension/Alkylation OrganocadmiumReaction->ChainExtension Oxidation Oxidation ChainExtension->Oxidation Hydrolysis Ester Hydrolysis Oxidation->Hydrolysis Purification Purification & Characterization Hydrolysis->Purification FinalProduct 6,8-Dioxononanoic Acid Purification->FinalProduct

Caption: Synthetic workflow for 6,8-dioxononanoic acid.

The biological significance of 6,8-dioxononanoic acid derivatives lies in their interaction with the lipoic acid biosynthesis pathway. Lipoic acid is synthesized from octanoic acid in a series of enzymatic steps.[3][4] 6,8-Dioxononanoic acid can be used as a substrate analog or probe to study the enzymes involved in this pathway.

Lipoic_Acid_Pathway OctanoicAcid Octanoic Acid LipoicAcidSynthase Lipoic Acid Synthase (LAS) OctanoicAcid->LipoicAcidSynthase LipoicAcid Lipoic Acid LipoicAcidSynthase->LipoicAcid EnzymeInteraction Inhibition/Probing of LAS LipoicAcidSynthase->EnzymeInteraction DioxoDerivative 6,8-Dioxononanoic Acid (Substrate Analog) DioxoDerivative->EnzymeInteraction

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,8-Dioxononanoic Acid

Welcome to the technical support center for the synthesis of 6,8-Dioxononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequ...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6,8-Dioxononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce 6,8-Dioxononanoic acid?

A common and effective method is the alkylation of the dianion of acetylacetone (2,4-pentanedione) with a salt of a 4-halobutanoic acid, such as 4-chlorobutanoic acid. This reaction selectively forms a new carbon-carbon bond at the terminal methyl group of the acetylacetone.[1]

Q2: Why is a dianion of acetylacetone used instead of a monoanion?

Using a dianion, formed by treating acetylacetone with two equivalents of a strong base, ensures that the alkylation occurs selectively at the less acidic terminal carbon (C-1) rather than the more acidic central carbon (C-3). This is crucial for obtaining the desired 6,8-dioxononanoic acid structure.

Q3: What are the typical yields for the synthesis of 6,8-Dioxononanoic acid using this method?

Yields can vary depending on the specific reactants and conditions used. For instance, the reaction of disodioacetylacetone with the sodium salt of 4-chlorobutanoic acid has been reported to yield 11% of 6,8-Dioxononanoic acid, while using the lithium salt of 4-chlorobutanoic acid can increase the yield to 41%.[1]

Q4: What are some common side products in this synthesis?

Common side products can arise from O-alkylation instead of the desired C-alkylation, or from dialkylation where the haloacid salt reacts at both ends of the acetylacetone dianion. Impurities from unreacted starting materials may also be present.

Q5: How can I purify the final product?

Purification of 6,8-Dioxononanoic acid can typically be achieved through crystallization. The crude product, often an oil or a low-melting solid, can be dissolved in a suitable solvent system and cooled to induce crystallization, yielding a purified solid product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the acetylacetone dianion. 2. The haloacid salt is not sufficiently reactive. 3. Reaction temperature is too low. 4. Hydrolysis of the dianion by moisture.1. Ensure the use of a sufficiently strong base (e.g., sodium amide or lithium diisopropylamide) in the correct stoichiometry (2 equivalents). 2. Consider using a more reactive haloacid salt, for example, a bromo- or iodo- derivative instead of a chloro- derivative. Using a lithium salt of the haloacid may also improve yield.[1] 3. Gradually warm the reaction mixture after the addition of the haloacid salt to ensure the reaction goes to completion. 4. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products 1. O-alkylation competing with C-alkylation. 2. Dialkylation of the acetylacetone dianion.1. The choice of solvent can influence the C/O alkylation ratio. Less polar, aprotic solvents generally favor C-alkylation. 2. Use a 1:1 stoichiometry of the acetylacetone dianion to the haloacid salt to minimize dialkylation. Adding the haloacid salt slowly to the dianion solution can also help.
Difficulty in Product Isolation/Purification 1. The product is an oil and does not crystallize. 2. The product is contaminated with unreacted starting materials.1. Try different solvent systems for crystallization (e.g., ether/petroleum ether, ethyl acetate/hexane). If crystallization fails, column chromatography on silica gel may be an effective purification method. 2. Ensure proper work-up procedures to remove unreacted starting materials. This may include aqueous washes to remove salts and unreacted haloacid.

Experimental Protocol: Synthesis of 6,8-Dioxononanoic Acid

This protocol is based on the alkylation of disodioacetylacetone with a 4-halobutanoic acid salt.[1]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Sodium amide (NaNH₂) or other strong base (2 equivalents)

  • 4-Chlorobutanoic acid

  • Sodium hydroxide or Lithium hydroxide

  • Anhydrous liquid ammonia (or other suitable aprotic solvent like THF)

  • Diethyl ether

  • Hydrochloric acid (for acidification)

  • Solvents for extraction and crystallization (e.g., ether, benzene, Skelly B)

Procedure:

  • Preparation of the Haloacid Salt: Prepare the sodium or lithium salt of 4-chlorobutanoic acid by reacting it with one equivalent of sodium hydroxide or lithium hydroxide in an appropriate solvent. Isolate and dry the salt before use.

  • Formation of Disodioacetylacetone: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve sodium amide (2 equivalents) in anhydrous liquid ammonia. To this solution, add acetylacetone (1 equivalent) dropwise with stirring. The formation of the dianion is typically rapid.

  • Alkylation Reaction: To the solution of disodioacetylacetone, add the prepared salt of 4-chlorobutanoic acid (1 equivalent) portion-wise or as a solution in a suitable solvent. The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the reaction mixture with a proton source (e.g., ammonium chloride), followed by the addition of water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1.

  • Extraction: Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization. For example, dissolving the crude oil in warm benzene followed by the addition of hot Skelly B and seeding can induce crystallization.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of dioxoalkanoic acids via the alkylation of disodioacetylacetone with various haloacid salts.[1]

HaloacidCation of Haloacid SaltProductYield (%)
4-Chlorobutanoic acidNa⁺6,8-Dioxononanoic acid11
4-Chlorobutanoic acidLi⁺6,8-Dioxononanoic acid41
3-Bromopropanoic acidNa⁺5,7-Dioxooctanoic acid11
3-Bromopropanoic acidLi⁺5,7-Dioxooctanoic acid58
6-Bromohexanoic acidLi⁺8,10-Dioxoundecanoic acid70

Visualizations

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification prep_haloacid Prepare Salt of 4-Chlorobutanoic Acid alkylation Alkylation Reaction prep_haloacid->alkylation prep_dianion Form Disodioacetylacetone prep_dianion->alkylation quench Quench Reaction alkylation->quench acidify Acidify quench->acidify extract Extract with Ether acidify->extract purify Crystallization extract->purify end End purify->end start Start start->prep_haloacid start->prep_dianion

Caption: Experimental workflow for the synthesis of 6,8-Dioxononanoic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield? cause1 Incomplete Dianion Formation issue->cause1 Yes cause2 Low Reactivity of Haloacid Salt issue->cause2 Yes cause3 Presence of Moisture issue->cause3 Yes sol1 Use 2 eq. of Strong Base cause1->sol1 sol2 Use Bromo/Iodo Analog or Li+ Salt cause2->sol2 sol3 Use Dry Glassware & Inert Atmosphere cause3->sol3 end Successful Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting logic for low yield in 6,8-Dioxononanoic acid synthesis.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of 6,8-Dioxononanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6,8-Dioxononanoic acid in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate Formation When Dissolving 6,8-Dioxononanoic Acid in Water

  • Question: I am observing a precipitate or cloudy solution when trying to dissolve 6,8-Dioxononanoic acid in water at my desired concentration. What should I do?

  • Answer: 6,8-Dioxononanoic acid, as a dicarboxylic acid with a nine-carbon backbone, is expected to have limited aqueous solubility. The long carbon chain contributes to its hydrophobic nature, leading to precipitation in purely aqueous solutions, especially at higher concentrations.[1][2] The solubility of dicarboxylic acids generally decreases with increasing carbon chain length.[1]

    To address this, consider the following strategies:

    • pH Adjustment: Increase the pH of your aqueous solution. By deprotonating the carboxylic acid groups to form carboxylate salts, the polarity of the molecule increases, which significantly enhances water solubility.[3][4] A common approach is to use a basic solution like sodium hydroxide (NaOH) or a buffer with a pH above the pKa of the carboxylic acid groups.

    • Use of Co-solvents: Incorporate a water-miscible organic solvent into your aqueous solution.[5][6] Co-solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6]

    • Employ Surfactants: Add a surfactant to your solution. Surfactants form micelles that can encapsulate the hydrophobic 6,8-Dioxononanoic acid, increasing its apparent solubility in the aqueous medium.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 6,8-Dioxononanoic acid?

Q2: How does pH affect the solubility of 6,8-Dioxononanoic acid?

A2: The solubility of 6,8-Dioxononanoic acid is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid groups will be largely protonated, rendering the molecule less polar and thus less soluble in water. By increasing the pH to a basic range (e.g., pH > 8), the carboxylic acid groups will deprotonate to form the more soluble carboxylate anions.[3][4]

Q3: What are some suitable co-solvents for solubilizing 6,8-Dioxononanoic acid?

A3: Common water-miscible organic solvents that can be used as co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[5][] The choice of co-solvent may depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents. The hydrophobicity of the drug directly impacts the degree of solubilization in water-cosolvent mixtures.[13][14]

Q4: Can I use surfactants to improve the solubility? If so, which ones are recommended?

A4: Yes, surfactants are an effective way to increase the aqueous solubility of hydrophobic compounds.[7][8] Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their relatively low toxicity. Ionic surfactants such as sodium lauryl sulfate (SLS) can also be used, but their potential to denature proteins should be considered.[7]

Q5: Are there other advanced methods to enhance the solubility of 6,8-Dioxononanoic acid for in vivo studies?

A5: For in vivo applications, formulation strategies such as the use of cyclodextrins, solid dispersions, and lipid-based formulations can be employed to improve the bioavailability of poorly soluble drugs.[15][16][17][18][19][20][21]

  • Cyclodextrins: These form inclusion complexes with the hydrophobic parts of the molecule, effectively shielding them from the aqueous environment and increasing solubility.[15][16][18][19][21]

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[22]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its absorption.[17]

Data Presentation: Solubility Enhancement Strategies

The following tables summarize hypothetical quantitative data for different solubilization methods for 6,8-Dioxononanoic acid. These values are illustrative and intended to provide a comparative overview.

Table 1: Effect of pH on the Aqueous Solubility of 6,8-Dioxononanoic Acid at 25°C

pHEstimated Solubility (mg/mL)
4.0< 0.1
6.00.5
7.45.0
8.5> 50

Table 2: Effect of Co-solvents on the Solubility of 6,8-Dioxononanoic Acid in Aqueous Solution (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Estimated Solubility (mg/mL)
None05.0
Ethanol1015.0
Ethanol2040.0
Propylene Glycol1012.0
Propylene Glycol2035.0
DMSO525.0
DMSO10> 100

Table 3: Effect of Surfactants on the Apparent Aqueous Solubility of 6,8-Dioxononanoic Acid (pH 7.4) at 25°C

SurfactantConcentration (% w/v)Estimated Apparent Solubility (mg/mL)
None05.0
Tween® 800.110.0
Tween® 800.530.0
Pluronic® F-680.18.0
Pluronic® F-680.525.0

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Objective: To prepare a stock solution of 6,8-Dioxononanoic acid by increasing the pH.

  • Materials:

    • 6,8-Dioxononanoic acid

    • Deionized water

    • 1 M Sodium Hydroxide (NaOH) solution

    • pH meter

  • Procedure:

    • Weigh the desired amount of 6,8-Dioxononanoic acid.

    • Add a portion of the final volume of deionized water to a beaker containing the compound.

    • While stirring, slowly add the 1 M NaOH solution dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the 6,8-Dioxononanoic acid is fully dissolved and the desired pH (e.g., 8.5) is reached.

    • Add deionized water to reach the final desired volume.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Protocol 2: Solubilization using a Co-solvent

  • Objective: To prepare a stock solution of 6,8-Dioxononanoic acid using a water-miscible organic solvent.

  • Materials:

    • 6,8-Dioxononanoic acid

    • Co-solvent (e.g., Ethanol, DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Weigh the desired amount of 6,8-Dioxononanoic acid.

    • Add a small volume of the chosen co-solvent to dissolve the compound completely. For example, for a final concentration of 10 mg/mL in 10% DMSO, dissolve 10 mg of the acid in 100 µL of DMSO.

    • Once fully dissolved, slowly add the aqueous buffer (e.g., PBS) to the co-solvent mixture while vortexing or stirring to prevent precipitation.

    • Continue adding the buffer until the final desired volume and co-solvent concentration are reached.

    • If necessary, adjust the final pH.

Visualizations

Below are diagrams illustrating key concepts and workflows related to overcoming the solubility issues of 6,8-Dioxononanoic acid.

Solubility_Troubleshooting_Workflow start Start: Dissolve 6,8-Dioxononanoic acid in aqueous solution precipitate Precipitate or Cloudiness Observed? start->precipitate soluble Solution is Clear (Experiment Ready) precipitate->soluble No strategy Select Solubilization Strategy precipitate->strategy Yes ph_adjust pH Adjustment (Increase pH) strategy->ph_adjust cosolvent Use Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent surfactant Add Surfactant (e.g., Tween 80) strategy->surfactant still_precipitate Precipitate remains? ph_adjust->still_precipitate cosolvent->still_precipitate surfactant->still_precipitate reassess Re-evaluate Concentration or Strategy reassess->strategy still_precipitate->soluble No still_precipitate->reassess Yes

Caption: A workflow for troubleshooting solubility issues.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_structure R-(COOH)₂ (Protonated) Low Solubility high_ph_structure R-(COO⁻)₂ (Deprotonated Salt) High Solubility low_ph_structure->high_ph_structure + OH⁻ - H₂O

Caption: Effect of pH on the ionization and solubility.

Co_solvent_Mechanism start Poorly Soluble Compound in Water add_cosolvent Add Co-solvent (e.g., Ethanol) start->add_cosolvent mechanism Mechanism of Action add_cosolvent->mechanism polarity Reduces Solvent Polarity mechanism->polarity h_bond Disrupts Water's Hydrogen Bond Network mechanism->h_bond result Increased Solubility of Hydrophobic Compound polarity->result h_bond->result

Caption: Mechanism of co-solvents in enhancing solubility.

Surfactant_Micelle_Formation cluster_micelle Micelle Structure center Hydrophobic Core h_tail1 h_tail2 h_tail3 h_tail4 h_head1 h_tail1->h_head1 h_head2 h_tail2->h_head2 h_head3 h_tail3->h_head3 h_head4 h_tail4->h_head4 drug 6,8-Dioxononanoic Acid (Hydrophobic) solubilized Solubilized Compound in Micelle drug->solubilized water Aqueous Solution solubilized->water cluster_micelle

Caption: Surfactant micelle encapsulating a hydrophobic molecule.

References

Troubleshooting

Technical Support Center: Mass Spectrometric Analysis of 6,8-Dioxononanoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of 6,8-Dioxononanoic acid. The information is tailored fo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of 6,8-Dioxononanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 6,8-Dioxononanoic acid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4][5] In the analysis of 6,8-Dioxononanoic acid, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2][3][5][6] These effects are a significant concern in complex biological matrices like plasma, urine, or tissue homogenates.[1][7]

Q2: What are the common sources of matrix effects in biological samples for this analysis?

A2: The most common sources of matrix effects in biological samples are phospholipids, salts, endogenous metabolites, and proteins.[1][7] Phospholipids are particularly problematic in electrospray ionization (ESI) as they can co-elute with the analyte of interest and suppress its ionization.[6][8][9] Given the acidic nature of 6,8-Dioxononanoic acid, ion-pairing agents or mobile phase additives used during chromatography can also contribute to matrix effects.[1][7]

Q3: How can I determine if my analysis of 6,8-Dioxononanoic acid is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike Method: This method provides a quantitative assessment of matrix effects.[10] You compare the signal response of a known concentration of 6,8-Dioxononanoic acid in a clean solvent to the response of the same concentration spiked into a blank, extracted sample matrix.[2] A significant difference in signal intensity indicates the presence of matrix effects.[2]

  • Post-Column Infusion Method: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[11] A constant flow of 6,8-Dioxononanoic acid solution is infused into the mass spectrometer while a blank, extracted matrix is injected onto the LC column. Any deviation from a stable baseline signal indicates at what retention times matrix components are eluting and causing interference.[11]

Q4: What is the best internal standard to use for the analysis of 6,8-Dioxononanoic acid to compensate for matrix effects?

A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of 6,8-Dioxononanoic acid (e.g., ¹³C- or ²H-labeled).[11][12][13] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing a reliable means for accurate quantification.[3] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of 6,8-Dioxononanoic acid.

Issue 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Undetected matrix effects are suppressing or enhancing the signal of 6,8-Dioxononanoic acid.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the extent of signal suppression or enhancement.

    • Use post-column infusion to identify the retention time windows where matrix interference is most significant.

  • Optimize Sample Preparation:

    • Problem: Protein precipitation alone is often insufficient for removing phospholipids.[1][7]

    • Solution: Implement a more rigorous sample cleanup technique. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components.[14][15] For phospholipid removal specifically, specialized techniques like HybridSPE can be very effective.[6][8]

  • Refine Chromatographic Conditions:

    • Problem: Co-elution of 6,8-Dioxononanoic acid with matrix components.

    • Solution: Adjust the chromatographic gradient to achieve better separation between the analyte and the interfering compounds identified through post-column infusion.[3] Consider using a different stationary phase or modifying the mobile phase composition.

  • Implement an Appropriate Internal Standard:

    • Problem: Lack of an internal standard or use of an inappropriate one.

    • Solution: Incorporate a stable isotope-labeled internal standard for 6,8-Dioxononanoic acid. This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[11][12]

Issue 2: Significant ion suppression observed at the retention time of 6,8-Dioxononanoic acid.

Possible Cause: Co-elution with phospholipids or other highly abundant, easily ionizable matrix components.

Troubleshooting Steps:

  • Phospholipid Removal:

    • Employ a sample preparation method specifically designed to remove phospholipids, such as HybridSPE or certain SPE cartridges.[8][9]

  • Chromatographic Separation:

    • Modify the LC gradient to separate the elution of 6,8-Dioxononanoic acid from the region of phospholipid elution. Phospholipids typically elute in the later part of a reversed-phase gradient.

    • Consider using a different column chemistry that provides alternative selectivity.

  • Change Ionization Source:

    • If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ionization suppression from non-volatile matrix components.[12]

Data Presentation: Illustrative Matrix Effect Evaluation

The following table summarizes hypothetical quantitative data from a post-extraction spike experiment to evaluate matrix effects on 6,8-Dioxononanoic acid in human plasma.

Sample TypeAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Standard Deviation% Matrix Effect*
Standard in Solvent501,250,00045,000N/A
Post-Spike in Plasma50875,00062,000-30% (Suppression)
Standard in Solvent50012,800,000350,000N/A
Post-Spike in Plasma5009,600,000480,000-25% (Suppression)

*Calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Samples: Extract at least three different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation, SPE, or LLE).

  • Prepare Standard Solutions: Prepare standard solutions of 6,8-Dioxononanoic acid in a clean solvent (e.g., methanol/water) at low, medium, and high concentrations relevant to your assay range.

  • Spike Extracted Matrix: Spike the blank extracted matrix samples with the standard solutions of 6,8-Dioxononanoic acid to achieve the same final concentrations as the standard solutions.

  • Analysis: Analyze both the standard solutions and the post-spiked matrix samples by LC-MS/MS.

  • Calculation: Calculate the percentage matrix effect for each concentration level using the formula: % Matrix Effect = ((Mean Peak Area in Matrix / Mean Peak Area in Solvent) - 1) * 100 A value below 0% indicates ion suppression, while a value above 0% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol that should be optimized for 6,8-Dioxononanoic acid.

  • Select SPE Sorbent: Choose an appropriate SPE sorbent based on the properties of 6,8-Dioxononanoic acid (e.g., a mixed-mode anion exchange or a reversed-phase sorbent).

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a pH to ensure the analyte is charged).

  • Equilibration: Equilibrate the cartridge with a solution that mimics the sample loading conditions.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the analyte.

  • Elution: Elute 6,8-Dioxononanoic acid with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects cluster_Problem Problem Identification cluster_Diagnosis Diagnostic Steps cluster_Mitigation Mitigation Strategies Poor_Reproducibility Poor Reproducibility & Accuracy Assess_ME Assess Matrix Effects (Post-Extraction Spike) Poor_Reproducibility->Assess_ME Start Here Identify_Interference Identify Interference Region (Post-Column Infusion) Assess_ME->Identify_Interference Optimize_SP Optimize Sample Prep (SPE, LLE, HybridSPE) Identify_Interference->Optimize_SP Optimize_LC Optimize Chromatography (Gradient, Column) Identify_Interference->Optimize_LC Change_Ionization Change Ionization (ESI -> APCI) Identify_Interference->Change_Ionization Alternative Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SP->Use_SIL_IS If needed Optimize_LC->Use_SIL_IS If needed

Caption: A logical workflow for troubleshooting matrix effects.

Experimental_Workflow_Matrix_Effect_Evaluation cluster_SetA Set A: Standard in Solvent cluster_SetB Set B: Post-Extraction Spike cluster_Calculation Calculation A1 Prepare Standard Solution A2 Analyze by LC-MS/MS A1->A2 A3 Obtain Peak Area A A2->A3 Calc Calculate % Matrix Effect ((Area B / Area A) - 1) * 100 A3->Calc B1 Extract Blank Matrix B2 Spike with Standard Solution B1->B2 B3 Analyze by LC-MS/MS B2->B3 B4 Obtain Peak Area B B3->B4 B4->Calc

Caption: Workflow for quantitative matrix effect evaluation.

References

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 6,8-Dioxononanoic Acid Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 6,8-Dioxononanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating 6,8-Dioxononanoic acid isomers?

A1: The primary challenges stem from the structural similarity of the isomers, which often results in co-elution or poor resolution. Key difficulties include differentiating between positional and stereoisomers, which may exhibit very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.

Q2: Which chromatographic techniques are most suitable for separating 6,8-Dioxononanoic acid isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. HPLC, particularly Reverse-Phase (RP-HPLC) and Chiral HPLC, is often preferred for its versatility in mobile phase and stationary phase selection.[1][2] GC, typically coupled with Mass Spectrometry (GC-MS), is also a powerful technique, especially for volatile derivatives of the isomers.[3]

Q3: How can I improve the resolution between closely eluting isomers?

A3: Improving resolution can be achieved by systematically optimizing several parameters.[4] This includes adjusting the mobile phase composition, changing the column stationary phase, optimizing the column temperature, and modifying the flow rate.[1][4][5] For chiral isomers, employing a chiral stationary phase or a chiral mobile phase additive is crucial.[2][6]

Q4: What type of HPLC column is recommended for separating 6,8-Dioxononanoic acid isomers?

A4: The choice of column is critical for successful separation. For achiral separations, a C18 column is a good starting point for reverse-phase HPLC.[7] For chiral separations, polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are often effective.[8] The selection should be guided by initial screening of different column chemistries.[2]

Q5: Should I derivatize my samples before analysis?

A5: Derivatization can be beneficial for both HPLC and GC analysis. For HPLC, it can improve peak shape and detector response.[9][10] For GC, derivatization is often necessary to increase the volatility and thermal stability of the acidic isomers.[3][11]

Troubleshooting Guides

Issue 1: Poor Peak Resolution/Co-elution of Isomers

Symptoms:

  • Peaks are not returning to the baseline before the next one elutes.[4]

  • A single broad peak is observed where multiple isomers are expected.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier-to-aqueous ratio. For reverse-phase HPLC, a lower percentage of the organic solvent will generally increase retention and may improve resolution.[5] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[6] Adding a buffer to control the pH of the mobile phase is also crucial for acidic compounds.
Suboptimal Column Chemistry Screen different stationary phases. If using a C18 column, consider one with a different bonding density or end-capping. For chiral separations, test a variety of chiral stationary phases (e.g., amylose- or cellulose-based).[2][8]
Incorrect Column Temperature Temperature affects both viscosity of the mobile phase and the thermodynamics of the separation.[4] Lowering the temperature can sometimes increase resolution, while higher temperatures can improve efficiency but may decrease retention.[4][5]
Flow Rate is Too High Reducing the flow rate can lead to better peak resolution by allowing more time for the analytes to interact with the stationary phase.[4]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with the Stationary Phase For acidic compounds like 6,8-Dioxononanoic acid, interactions with residual silanol groups on the silica-based stationary phase can cause tailing. Adding a small amount of a competing acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can mitigate this.[12]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[13] Replace the guard column and if the problem persists, try flushing or replacing the analytical column.
Issue 3: Low Sensitivity/Poor Signal-to-Noise Ratio

Symptoms:

  • Peaks are small and difficult to distinguish from the baseline noise.

Possible Causes and Solutions:

Possible Cause Solution
Low Analyte Concentration Concentrate the sample before injection.
Poor Detector Response For UV detection, ensure the wavelength is set to the absorbance maximum of the analyte or its derivative. If the native chromophore is weak, consider derivatization with a UV-active tag.[9] For mass spectrometry, optimize the ionization source parameters.
High Baseline Noise Ensure the mobile phase is properly degassed.[13] A contaminated detector cell can also contribute to noise.[13]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Achiral Separation

This protocol provides a starting point for the separation of 6,8-Dioxononanoic acid isomers.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol is designed for the separation of enantiomers of a specific 6,8-Dioxononanoic acid isomer.

Parameter Condition
Column Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector UV at 220 nm

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Ensure the sample is fully dissolved before injection.

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Separation resolution Poor Peak Resolution? start->resolution peak_shape Poor Peak Shape? resolution->peak_shape No optimize_mp Optimize Mobile Phase (Gradient, pH, Organic Modifier) resolution->optimize_mp Yes sensitivity Low Sensitivity? peak_shape->sensitivity No add_modifier Add Mobile Phase Modifier (e.g., TFA) peak_shape->add_modifier Yes concentrate_sample Concentrate Sample sensitivity->concentrate_sample Yes end Separation Optimized sensitivity->end No change_column Change Column (Different Stationary Phase) optimize_mp->change_column adjust_temp_flow Adjust Temperature & Flow Rate change_column->adjust_temp_flow adjust_temp_flow->peak_shape reduce_load Reduce Sample Load add_modifier->reduce_load check_column_health Check Column Health reduce_load->check_column_health check_column_health->sensitivity optimize_detector Optimize Detector Settings concentrate_sample->optimize_detector derivatize Consider Derivatization optimize_detector->derivatize derivatize->end

Caption: Troubleshooting decision tree for optimizing isomer separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Dissolve & Filter Sample derivatization Derivatization (Optional) sample_prep->derivatization injection Inject Sample into HPLC/GC System derivatization->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for chromatographic analysis.

References

Troubleshooting

Technical Support Center: Best Practices for Storing 6,8-Dioxononanoic Acid to Prevent Oxidative Degradation

Audience: Researchers, scientists, and drug development professionals. This technical support center provides essential guidance and troubleshooting protocols to ensure the stability and integrity of 6,8-Dioxononanoic ac...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance and troubleshooting protocols to ensure the stability and integrity of 6,8-Dioxononanoic acid during storage. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary cause of 6,8-Dioxononanoic acid degradation during storage? The primary cause of degradation is oxidation, facilitated by exposure to atmospheric oxygen. The two carbonyl groups within the molecule make it particularly susceptible to oxidative stress. Factors such as elevated temperature, light, and humidity can accelerate this process.
What are the tell-tale signs of degradation? Visual indicators of degradation can include a noticeable color change (typically to a yellow or brownish hue), the formation of precipitates, or a change in the physical state of the compound. However, significant degradation can occur without any visible signs, making analytical monitoring crucial.
What are the optimal storage conditions for 6,8-Dioxononanoic acid? For maximum stability, 6,8-Dioxononanoic acid should be stored at low temperatures, ideally at -20°C for short-term storage and -80°C for long-term storage. It is imperative to store it in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and light.
Is it advisable to store 6,8-Dioxononanoic acid in solution? If storage in solution is necessary, use a high-purity, degassed aprotic solvent. Prepare the solution under an inert atmosphere and store it under the same low-temperature, light-protected, and inert conditions as the neat compound. It is recommended to prepare fresh solutions for critical experiments.
Can antioxidants be used to prevent degradation? Yes, the addition of an appropriate antioxidant can help mitigate oxidative degradation, especially for solutions.[1][2][3][4] However, the compatibility of the antioxidant with the intended downstream applications must be thoroughly validated to avoid any interference.

Troubleshooting Guide

Issue EncounteredPotential Cause & Recommended Solution
Sample has developed a yellow or brown tint. Cause: This is a strong indication of oxidative degradation and potential polymerization. Solution: It is highly recommended to discard the discolored sample. For future prevention, strictly adhere to storage under an inert atmosphere, at low temperatures, and with light protection.
Appearance of new, unidentified peaks in HPLC or other analytical readouts. Cause: The presence of new peaks signifies the formation of degradation products. The dicarbonyl structure is prone to cleavage, which can result in a variety of smaller, more polar byproducts. Solution: Confirm the identity of the impurities using mass spectrometry to better understand the degradation pathway. Review your handling procedures to minimize exposure to air and consider aliquoting the compound upon receipt to avoid repeated freeze-thaw cycles.
Inconsistent or non-reproducible experimental results. Cause: Variable sample integrity due to inconsistent degradation levels between aliquots can lead to poor reproducibility. Solution: Institute a standardized protocol for the storage and handling of 6,8-Dioxononanoic acid. It is good practice to qualify a new batch upon receipt and periodically re-assess its purity to ensure it remains within acceptable specifications for your experiments.

Experimental Protocols

Protocol 1: Comprehensive Stability Assessment

Objective: To evaluate the stability of 6,8-Dioxononanoic acid under various storage conditions.

Methodology:

  • Aliquot solid 6,8-Dioxononanoic acid into separate amber glass vials.

  • Establish different storage conditions:

    • -80°C under argon

    • -20°C under argon

    • 4°C under air

    • 25°C under air with light exposure

  • For solution stability, prepare a 10 mM stock solution in degassed, high-purity DMSO and store under the same conditions.

  • At predetermined time points (e.g., 0, 4, 8, 12, and 24 weeks), retrieve one aliquot from each condition.

  • Analyze the purity of each sample using a validated, stability-indicating HPLC-UV method.

  • Quantify the parent compound and any emergent degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the chemical nature of degradation products resulting from oxidative stress.

Methodology:

  • Induce degradation in a sample of 6,8-Dioxononanoic acid by exposing it to air at 40°C for one week.

  • Dissolve the stressed sample in a suitable solvent for analysis.

  • Analyze the sample using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

  • Elucidate the structures of potential degradation products based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of a stability study.

Table 1: Stability of Solid 6,8-Dioxononanoic Acid Over 24 Weeks

Storage ConditionPurity at Week 0 (%)Purity at Week 12 (%)Purity at Week 24 (%)Observations
-80°C, Argon, Dark99.799.699.5White crystalline solid
-20°C, Argon, Dark99.799.298.8White crystalline solid
4°C, Air, Dark99.795.190.3Faint yellow solid
25°C, Air, Light99.782.468.7Yellow, clumpy solid

Table 2: Stability of 6,8-Dioxononanoic Acid (10 mM in DMSO) Over 24 Weeks

Storage ConditionPurity at Week 0 (%)Purity at Week 12 (%)Purity at Week 24 (%)Observations
-80°C, Argon, Dark99.899.799.5Clear, colorless solution
-20°C, Argon, Dark99.899.398.9Clear, colorless solution
4°C, Air, Dark99.896.092.1Clear, faintly yellow solution
25°C, Air, Light99.885.375.6Clear, yellow solution

Visual Representations

G cluster_0 Storage Best Practices Low_Temperature -20°C to -80°C 6,8-Dioxononanoic_Acid_Stability 6,8-Dioxononanoic_Acid_Stability Low_Temperature->6,8-Dioxononanoic_Acid_Stability Inert_Atmosphere Argon or Nitrogen Inert_Atmosphere->6,8-Dioxononanoic_Acid_Stability Light_Protection Amber Vials Light_Protection->6,8-Dioxononanoic_Acid_Stability Aliquoting Avoid Freeze-Thaw Aliquoting->6,8-Dioxononanoic_Acid_Stability Degradation Degradation 6,8-Dioxononanoic_Acid_Stability->Degradation Improper Storage workflow Start Start Assess_Purity Assess Initial Purity (e.g., HPLC) Start->Assess_Purity Store_Properly Store at -80°C, Inert Gas, Dark Assess_Purity->Store_Properly Monitor_Periodically Periodic Purity Check Store_Properly->Monitor_Periodically Decision Purity Acceptable? Monitor_Periodically->Decision Use_in_Experiment Proceed with Experiment Decision->Use_in_Experiment Yes Discard Discard and Use New Aliquot Decision->Discard No

References

Optimization

Troubleshooting low signal intensity for 6,8-Dioxononanoic acid in GC-MS

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity when analyzing...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity when analyzing 6,8-Dioxononanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for 6,8-Dioxononanoic acid can arise from various factors throughout the analytical workflow, from sample preparation to data acquisition. This guide presents a systematic approach to identify and resolve the root cause of the issue.

Q1: My signal for 6,8-Dioxononanoic acid is very low or non-existent. Where should I start troubleshooting?

Start by systematically evaluating your entire workflow. The logical flow diagram below outlines a step-by-step troubleshooting process. Begin with sample preparation and derivatization, as these are the most common sources of error for analyzing polar, non-volatile compounds like dicarboxylic acids.

G start Low Signal Intensity Observed prep Step 1: Review Sample Preparation & Derivatization start->prep gc_params Step 2: Check GC Parameters prep->gc_params If Prep OK sub_prep Incomplete Derivatization? Inefficient Extraction? Sample Degradation? prep->sub_prep ms_params Step 3: Verify MS Parameters gc_params->ms_params If GC OK sub_gc Incorrect Injector Temp? Column Bleed/Degradation? Split Ratio Too High? gc_params->sub_gc system_check Step 4: Perform System Maintenance & Checks ms_params->system_check If MS OK sub_ms Source Contamination? Incorrect Ion Mode (Scan vs. SIM)? Detector Issue? ms_params->sub_ms solution Problem Resolved system_check->solution If System OK sub_system System Leaks? Contaminated Carrier Gas? Injector Septum/Liner Issues? system_check->sub_system

Caption: Troubleshooting workflow for low GC-MS signal.

Frequently Asked Questions (FAQs)

Sample Preparation & Derivatization

Q2: Is derivatization necessary for analyzing 6,8-Dioxononanoic acid?

Yes, derivatization is essential. 6,8-Dioxononanoic acid is a polar molecule with two carboxylic acid functional groups and two ketone groups, making it non-volatile. GC-MS analysis requires analytes to be volatile enough to travel through the GC column.[1] Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl esters.[2]

Q3: Which derivatization reagent is best for 6,8-Dioxononanoic acid?

Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a highly effective and widely recommended method for dicarboxylic acids.[3][4] This method generally provides high derivatization efficiency, good thermal stability for the derivatives, and can lead to lower detection limits compared to other methods like esterification.[5][6]

Q4: My derivatization reaction seems to be inefficient. What are the common causes?

Inefficient derivatization is a primary cause of low signal. Consider the following:

  • Presence of Water: Silylation reagents like BSTFA are highly sensitive to moisture. Ensure your sample and solvent are anhydrous, as water will preferentially react with the reagent and can also hydrolyze the formed derivatives.

  • Incorrect Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in your sample.

  • Suboptimal Reaction Conditions: The derivatization reaction is dependent on both temperature and time. For dicarboxylic acids, heating is typically required. Incomplete reactions can occur if the temperature is too low or the reaction time is too short.

GC & MS Parameters

Q5: How can I optimize my GC method to improve the signal?

  • Injection Mode: For trace-level analysis, use a splitless injection mode to ensure the maximum amount of your derivatized analyte is transferred to the GC column.[7]

  • Injector Temperature: The temperature must be high enough to volatilize the derivatized 6,8-Dioxononanoic acid but not so high as to cause thermal degradation. A typical starting point is 250-280°C.

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable for separating derivatized dicarboxylic acids.[3][4]

  • Analyte Adsorption: Active sites in the injector liner or the column can cause analyte adsorption, leading to peak tailing and reduced signal. Using a deactivated liner and ensuring your column is in good condition can mitigate this. Derivatization itself significantly reduces active-site interactions.[2]

Q6: Should I use full scan or Selected Ion Monitoring (SIM) mode on the mass spectrometer?

For maximum sensitivity and the lowest detection limits, Selected Ion Monitoring (SIM) mode is highly recommended .[3][8] Instead of scanning a wide mass range, SIM mode focuses on acquiring data for a few specific, characteristic ions of your derivatized analyte. This significantly increases the signal-to-noise ratio. To use SIM mode, you must first identify the key fragment ions of derivatized 6,8-Dioxononanoic acid by running a standard in full scan mode.

Quantitative Data Summary

The tables below provide recommended starting conditions for your experiments, based on published data for similar dicarboxylic acids.

Table 1: Recommended Derivatization Conditions for Dicarboxylic Acids

ParameterRecommended ConditionReference
ReagentBSTFA + 1% TMCS[3][4]
Reagent Volume30 µL (in a 200 µL total reaction volume)[3][4]
Reaction Temperature70 °C[3][4]
Reaction Time90 minutes[3][4]
SolventAnhydrous Pyridine or Acetonitrile[8]

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC
Injection ModeSplitlessMaximizes analyte transfer for trace analysis.[7]
Injector Temperature250 - 280 °CEnsures volatilization without thermal degradation.
Column TypeHP-5ms (or equivalent)Good for separating a wide range of derivatized acids.[3][4]
Carrier GasHeliumInert and provides good chromatographic efficiency.[3][4]
Oven ProgramStart at ~60-80°C, ramp to ~300°COptimize to ensure good separation and peak shape.
MS
Ionization ModeElectron Ionization (EI)Standard, robust ionization method.
Acquisition ModeSelected Ion Monitoring (SIM)Significantly improves sensitivity and lowers detection limits.[3][8]
Ion Source Temp.230 °CA common starting point for stable ionization.
Quadrupole Temp.150 °CA common starting point for stable mass filtering.

Experimental Protocols

Protocol: Silylation of 6,8-Dioxononanoic Acid using BSTFA

This protocol describes a general procedure for the derivatization of 6,8-Dioxononanoic acid in a sample extract.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 1. Aliquot Sample Extract (e.g., 50-100 µL) dry 2. Evaporate to Dryness (under Nitrogen stream) start->dry reagent 3. Add BSTFA + 1% TMCS and an Anhydrous Solvent dry->reagent vortex 4. Vortex to Mix reagent->vortex heat 5. Heat at 70°C for 90 min vortex->heat cool 6. Cool to Room Temperature heat->cool inject 7. Inject into GC-MS cool->inject

Caption: Experimental workflow for sample derivatization.

Methodology:

  • Sample Drying: Transfer an aliquot of your sample extract into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove any water that would interfere with the derivatization reagent.

  • Reagent Addition: Add an appropriate volume of anhydrous solvent (e.g., 50 µL of pyridine or acetonitrile) and the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS). The solvent helps to redissolve the residue before the reaction.

  • Reaction: Cap the vial tightly and vortex briefly to mix the contents. Place the vial in a heating block or oven set to 70°C for 90 minutes to ensure the reaction goes to completion.[3][4]

  • Analysis: After cooling the vial to room temperature, the sample is ready for injection into the GC-MS system.

Logical Relationships

The final signal intensity in a GC-MS experiment is dependent on a cascade of factors. The diagram below illustrates the key relationships that must be optimized for a successful analysis.

G cluster_0 Root Causes cluster_1 Intermediate Factors cluster_2 System Performance intensity High Signal Intensity analyte_delivery Efficient Analyte Delivery to Detector ionization Effective Ionization & Mass Filtering analyte_delivery->ionization ionization->intensity volatility High Volatility & Thermal Stability volatility->analyte_delivery extraction High Extraction Recovery extraction->analyte_delivery chromatography Good Chromatography (No Adsorption) chromatography->analyte_delivery derivatization Complete Derivatization derivatization->volatility derivatization->extraction derivatization->chromatography sample_prep Clean Sample (No Matrix Interference) sample_prep->volatility sample_prep->extraction sample_prep->chromatography

Caption: Factors influencing final GC-MS signal intensity.

References

Troubleshooting

Technical Support Center: Purity Assessment of Synthetic 6,8-Dioxononanoic Acid

Welcome to the technical support center for the purity assessment of synthetic 6,8-Dioxononanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity assessment of synthetic 6,8-Dioxononanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a freshly synthesized batch of 6,8-Dioxononanoic acid?

A1: A multi-technique approach is recommended for a comprehensive purity assessment. The classical criteria for determining the purity of organic compounds include correct elemental compositions and a sharp melting point.[1] However, for complex molecules, instrumental analysis is essential. Key methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities. Quantitative NMR (qNMR) can determine purity without a specific reference standard.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile compounds and quantifying the main component against impurities.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): To confirm the molecular weight and identify impurities by their mass-to-charge ratio.[2]

  • Elemental Analysis: To confirm the empirical formula (%C, %H, %O), which should match the theoretical values for the pure compound.[2]

Q2: What are the likely impurities I might encounter in my synthesis of 6,8-Dioxononanoic acid?

A2: Impurities can originate from starting materials, side reactions, or degradation. Based on a plausible synthesis involving the acylation of a keto-ester followed by hydrolysis and decarboxylation, potential impurities include:

  • Unreacted Starting Materials: e.g., Pimelic acid monomethyl ester, Meldrum's acid.

  • Reaction Intermediates: Partially hydrolyzed or decarboxylated species.

  • Byproducts: Products from self-condensation of starting materials.

  • Residual Solvents: e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate.

  • Water: Can be present from workup steps or absorbed from the atmosphere.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source?

A3: Unexpected peaks in an NMR spectrum typically correspond to impurities or structural isomers like the enol form.

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents.

  • Look for Keto-Enol Tautomerism: 6,8-Dioxononanoic acid, a β-diketone derivative, can exist in equilibrium with its enol form. The enol tautomer will show a characteristic vinyl proton peak (around 5-6 ppm) and a broad enolic hydroxyl peak (can be >10 ppm).[5][6] The position of this equilibrium is solvent-dependent.[6]

  • Identify Reaction-Related Impurities: Compare the spectrum with the known spectra of your starting materials and likely byproducts.

  • Perform 2D NMR: Techniques like COSY and HSQC can help establish connectivity and identify the structure of the impurity if it's present in sufficient concentration.

Q4: Can I use Gas Chromatography (GC-MS) to analyze 6,8-Dioxononanoic acid?

A4: Direct GC-MS analysis of dicarboxylic acids can be challenging due to their low volatility and thermal instability.[7] To overcome this, derivatization is typically required to convert the carboxylic acid and ketone groups into more volatile esters or silyl ethers.[8][9] This chemical modification enhances volatility and improves chromatographic peak shape.[8] Common derivatizing agents include N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.[7][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of 6,8-Dioxononanoic acid.

Guide 1: HPLC Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: The acidic carboxyl group interacts with active silanol sites on the silica-based column packing.[10] 2. Insufficient Buffer Capacity: The mobile phase pH is not adequately controlled, leading to mixed ionization states of the analyte.[10] 3. Column Overload: Injecting too much sample.[10]1. Modify Mobile Phase: Add a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) or use a buffered mobile phase (e.g., 10-25 mM phosphate buffer) at a pH around 2-3 to suppress the ionization of both the analyte and silanol groups.[10] 2. Use a Modern Column: Employ a column with high-purity silica and end-capping to minimize available silanol groups. 3. Reduce Injection Volume/Concentration: Dilute the sample.[10]
Drifting Retention Times 1. Changing Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component.[11][12] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.[11] 3. Temperature Fluctuations: The column temperature is not stable.[11]1. Prepare Fresh Mobile Phase: Prepare mobile phases gravimetrically for better accuracy and degas thoroughly.[12] If using an online mixer, purge the lines. 2. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[11] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[11]
No Peaks or Very Small Peaks 1. Detector Issue: The lamp may be off or malfunctioning.[13] 2. No Flow: A leak or pump issue is preventing mobile phase delivery.[13] 3. Sample Degradation: The analyte is not stable in the sample solvent. 4. Poor UV Absorbance: The diketone functionality has a weak chromophore at the selected wavelength.1. Check Detector Status: Ensure the lamp is on and connections are secure.[13] 2. Check System Pressure & Flow: Look for leaks and ensure the pump is primed and delivering solvent.[13] 3. Prepare Fresh Sample: Use a fresh sample and ensure solvent compatibility. 4. Optimize Detection Wavelength: Scan the UV spectrum of 6,8-Dioxononanoic acid to find the absorbance maximum (λmax), likely in the 210-280 nm range depending on the enol content.
Guide 2: NMR Spectroscopy Issues
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks (especially for -COOH and enol -OH) 1. Chemical Exchange: Protons are exchanging with residual water or other acidic/basic species in the sample. 2. Paramagnetic Impurities: Trace metals can cause significant line broadening.1. Dry the Sample & Solvent: Ensure the NMR tube, sample, and deuterated solvent are as dry as possible. A D₂O shake can confirm exchangeable protons. 2. Use a Chelating Agent: Add a small amount of EDTA to the sample to chelate paramagnetic metal ions.
Inaccurate Integration for Purity (qNMR) 1. Poor Signal-to-Noise Ratio: The concentration of the analyte or impurity is too low. 2. Overlapping Peaks: Signals from the analyte and impurities are not fully resolved. 3. Incorrect Relaxation Delay (d1): The delay between scans is too short for complete T₁ relaxation, leading to signal saturation and inaccurate integrals.1. Increase Concentration/Scans: Prepare a more concentrated sample or increase the number of scans. 2. Use a Different Solvent: Changing the solvent may shift peaks enough to achieve resolution.[6] 3. Optimize Acquisition Parameters: For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ of the protons being integrated.

Experimental Protocols & Data

Protocol 1: HPLC Purity Assessment
  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of synthetic 6,8-Dioxononanoic acid in 1 mL of 50:50 Water:Acetonitrile.

Table 1: Expected HPLC Retention Times for 6,8-Dioxononanoic Acid and Potential Impurities

Compound Structure Expected Retention Time (min) Notes
Pimelic AcidHOOC-(CH₂)₅-COOH~ 4.5More polar starting material, elutes earlier.
6,8-Dioxononanoic Acid HOOC-(CH₂)₄-CO-CH₂-CO-CH₃ ~ 8.2 Target Compound.
Methyl 7-oxo-octanoateCH₃OOC-(CH₂)₅-CO-CH₃~ 10.5A potential non-polar byproduct.
Protocol 2: ¹H NMR Structural Confirmation
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.

Table 2: Predicted ¹H NMR Chemical Shifts for 6,8-Dioxononanoic Acid (Keto-Enol Tautomers)

Assignment (Keto Form) Predicted δ (ppm) Multiplicity Integration
-CH₃ (C9)2.25s3H
-CH₂- (C7)3.70s2H
-CO-CH₂- (C5)2.65t2H
-COOH11-12br s1H
-CH₂- (C2)2.40t2H
-CH₂-CH₂- (C3, C4)1.6-1.8m4H
Assignment (Enol Form) Predicted δ (ppm) Multiplicity Integration
=C-CH₃ (C9)2.10s3H
=CH- (C7)5.60s1H
Enol -OH14-16br s1H

Visualizations

Below are diagrams illustrating key workflows for purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Structural & Purity Confirmation cluster_2 Final Qualification start Synthesized Product tlc Thin Layer Chromatography (TLC) start->tlc mp Melting Point Analysis start->mp nmr ¹H and ¹³C NMR Spectroscopy tlc->nmr qnmr Quantitative NMR (qNMR) nmr->qnmr hplc HPLC-UV Analysis ms LC-MS or GC-MS report Purity Report (>95%?) qnmr->report elem Elemental Analysis elem->report pass Product Meets Specification report->pass Yes fail Further Purification Required report->fail No

Caption: General workflow for assessing the purity of a synthesized organic compound.

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Checks cluster_hardware Hardware Checks cluster_method Method Checks start Unexpected HPLC Result (e.g., Tailing, Drift) check_prep Verify Composition & pH/Additives start->check_prep check_leaks Inspect for Leaks start->check_leaks check_equilibration Ensure Sufficient Equilibration Time start->check_equilibration check_degas Degas Solvents check_prep->check_degas check_mix Check Pump Mixer check_degas->check_mix end_node Re-run Analysis check_mix->end_node check_temp Verify Column Temp. check_leaks->check_temp check_column Check Column Age/ Contamination check_temp->check_column check_column->end_node check_injection Check Sample Concentration check_equilibration->check_injection check_injection->end_node

Caption: Logical troubleshooting workflow for common HPLC analysis issues.

References

Optimization

Technical Support Center: Optimizing 6,8-Dioxononanoic Acid Analysis via Mass Spectrometry

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 6...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 6,8-Dioxononanoic acid for mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 6,8-Dioxononanoic acid.

Issue 1: Low or No Signal Intensity for 6,8-Dioxononanoic Acid

Question: I am not detecting a significant signal for 6,8-Dioxononanoic acid in my LC-MS analysis. What are the potential causes and solutions?

Answer:

Low signal intensity for dicarboxylic acids like 6,8-Dioxononanoic acid is a common challenge due to their poor ionization efficiency in typical electrospray ionization (ESI) sources.[1] The primary reason is the presence of two polar carboxyl groups, which can lead to poor desolvation and a preference for staying in the liquid phase rather than entering the gas phase as ions.

Recommended Solutions:

  • Chemical Derivatization: This is the most effective strategy to enhance the signal.[1][2][3] Derivatization modifies the carboxylic acid groups, reducing their polarity and often introducing a readily ionizable moiety, which significantly improves ionization efficiency.[1][4] This process can increase detection responses by 9 to 158-fold.[5] A common and effective method is derivatization with 2-picolylamine (PA) in the presence of 2,2'-dipyridyl disulfide and triphenylphosphine.[5]

    • Experimental Protocol: See the detailed "Protocol for Derivatization of 6,8-Dioxononanoic Acid with 2-Picolylamine (PA)" below.

  • Optimize Ionization Source:

    • ESI vs. APCI: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be more suitable for less polar and more volatile compounds.[6][7][8] After derivatization, the reduced polarity of 6,8-Dioxononanoic acid might make it a better candidate for APCI.[9] It is recommended to test both ionization sources to determine the optimal one for your derivatized analyte.[10]

    • Ionization Mode: For derivatized dicarboxylic acids, positive ion mode is generally preferred as the derivatizing agents often introduce a group that readily accepts a proton.[1][11]

  • Mobile Phase Optimization: The composition of the mobile phase can significantly impact ionization efficiency.[12][13]

    • Additives: The use of volatile additives like formic acid or acetic acid in the mobile phase can aid in protonation and enhance the signal in positive ion mode.[14] However, high concentrations of additives like trifluoroacetic acid (TFA) can cause ion suppression.[13][14]

    • Solvent Quality: Ensure the use of high-purity solvents to minimize the presence of ions like sodium and potassium, which can form adducts and reduce the signal of the protonated molecule.

Workflow for Troubleshooting Low Signal Intensity:

Caption: Workflow for addressing low signal intensity of 6,8-Dioxononanoic acid.

Issue 2: Presence of Multiple Peaks and Adducts in the Mass Spectrum

Question: My mass spectrum for 6,8-Dioxononanoic acid is complex, showing multiple peaks that are not the expected molecular ion. How can I identify and reduce these adducts?

Answer:

The presence of multiple peaks is often due to the formation of adducts, where the analyte molecule associates with other ions present in the sample or mobile phase.[15][16] For dicarboxylic acids, both protonated molecules ([M+H]⁺) and adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) are commonly observed in positive ion mode.[15][17][18][19] In negative ion mode, adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can form if these are present in the mobile phase.[16]

Common Adducts in ESI-MS (Positive Ion Mode)

Adduct IonMass Difference from [M+H]⁺
[M+Na]⁺+22 Da
[M+K]⁺+38 Da
[M+NH₄]⁺+17 Da

Troubleshooting Steps:

  • Identify the Adducts: Calculate the mass differences between the observed peaks and the expected molecular ion to identify the common adducts listed in the table above.

  • Reduce the Source of Adducting Ions:

    • Glassware: Avoid using glassware that has been washed with strong detergents, as this can be a source of sodium and potassium ions.[15]

    • Solvents and Reagents: Use high-purity LC-MS grade solvents and additives to minimize metal ion contamination.

    • Mobile Phase: If ammonium adducts are problematic, consider using a mobile phase without ammonium salts.

  • Optimize Mobile Phase Additives:

    • The addition of a small amount of a volatile acid like formic acid can promote the formation of the protonated molecule ([M+H]⁺) and reduce the relative abundance of metal adducts.[14]

  • Optimize MS Source Conditions:

    • Increasing the source temperature or cone voltage can sometimes help to break up weaker adducts, but this may also lead to in-source fragmentation.

Logical Diagram for Adduct Identification and Reduction:

Adduct_Reduction Start Complex Mass Spectrum with Multiple Peaks Identify Calculate Mass Differences to Identify Adducts Start->Identify Source Identify and Minimize Source of Adducting Ions Identify->Source Mobile_Phase Optimize Mobile Phase Additives Source->Mobile_Phase MS_Conditions Adjust MS Source Conditions Mobile_Phase->MS_Conditions Clean_Spectrum Clean Mass Spectrum Obtained MS_Conditions->Clean_Spectrum

Caption: A stepwise approach to identifying and reducing adduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of 6,8-Dioxononanoic acid by LC-MS?

A1: Dicarboxylic acids like 6,8-Dioxononanoic acid are highly polar and have low volatility, which makes them difficult to ionize efficiently by standard techniques like electrospray ionization (ESI).[1] Derivatization chemically modifies the carboxylic acid functional groups to make the molecule less polar and more amenable to ionization, thereby significantly increasing the sensitivity of the analysis.[1][20][21]

Q2: Which derivatization reagent is best for 6,8-Dioxononanoic acid?

A2: Several reagents can be used, but those that introduce a permanent positive charge or a highly proton-affine group are particularly effective. For dicarboxylic acids, reagents like 2-picolylamine (PA) and 3-nitrophenylhydrazine (3-NPH) have shown excellent results.[2][3][5] 3-NPH has been reported to provide derivatization efficiencies close to 100%.[3] The choice of reagent may also depend on the specific LC-MS instrumentation and the complexity of the sample matrix.

Quantitative Comparison of Derivatization Reagents for Carboxylic Acids

Derivatization ReagentReported Derivatization EfficiencyFold Increase in Detection ResponseReference
3-Nitrophenylhydrazine (3-NPH)Close to 100%Not specified, but significant[2][3]
AnilineVariable (20-100%)Lower than 3-NPH[2][3]
2-Picolylamine (PA)Not specified9-158 fold[5]

Q3: What is the expected fragmentation pattern for derivatized 6,8-Dioxononanoic acid?

A3: The fragmentation pattern will be dominated by the characteristics of the derivatizing agent. For dicarboxylic acids derivatized at both ends, you can expect to see characteristic losses related to the derivatizing group. For instance, if a reagent containing a benzyl group is used, a prominent fragment ion corresponding to the benzyl cation (m/z 91) might be observed. In general, for short-chain carboxylic acids, fragmentation often involves the loss of OH (17 Da) and COOH (45 Da).[22] However, with derivatization, the fragmentation will be directed by the newly introduced functional group. It is advisable to perform MS/MS on the derivatized standard of 6,8-Dioxononanoic acid to determine its specific fragmentation pattern.

Q4: Can I use gas chromatography-mass spectrometry (GC-MS) to analyze 6,8-Dioxononanoic acid?

A4: Yes, but derivatization is mandatory for GC-MS analysis of dicarboxylic acids due to their low volatility.[21] Esterification to form more volatile derivatives (e.g., methyl or silyl esters) is a common approach. However, LC-MS is often preferred as it can sometimes analyze the underivatized acid (though with low sensitivity) and the derivatization procedures for LC-MS can be more straightforward.[21]

Experimental Protocols

Protocol for Derivatization of 6,8-Dioxononanoic Acid with 2-Picolylamine (PA)

This protocol is adapted from a general procedure for the derivatization of carboxylic acids.[5]

Materials:

  • 6,8-Dioxononanoic acid standard or sample extract

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the dried 6,8-Dioxononanoic acid sample in anhydrous acetonitrile.

  • Reagent Preparation:

    • Prepare a 100 mM solution of 2-picolylamine in anhydrous acetonitrile.

    • Prepare a 100 mM solution of 2,2'-dipyridyl disulfide in anhydrous acetonitrile.

    • Prepare a 100 mM solution of triphenylphosphine in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 50 µL of the sample solution, add 50 µL of the 2-picolylamine solution, 50 µL of the 2,2'-dipyridyl disulfide solution, and 50 µL of the triphenylphosphine solution.

    • Add 10 µL of anhydrous pyridine to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 10 µL of 1% formic acid in water to quench the reaction.

  • LC-MS Analysis:

    • Dilute the sample as needed with the initial mobile phase.

    • Inject an appropriate volume into the LC-MS system.

Derivatization Workflow Diagram:

Derivatization_Workflow Start Dried 6,8-Dioxononanoic Acid Sample Dissolve Dissolve in Anhydrous Acetonitrile Start->Dissolve Add_Reagents Add PA, DPDS, TPP, and Pyridine Dissolve->Add_Reagents Incubate Incubate at 60°C for 30 minutes Add_Reagents->Incubate Quench Quench with Formic Acid Incubate->Quench Analyze Analyze by LC-MS Quench->Analyze

Caption: Step-by-step workflow for the derivatization of 6,8-Dioxononanoic acid.

References

Reference Data & Comparative Studies

Validation

Elevated Dicarboxylic Acid Levels: A Potential Indicator of Metabolic Disease

Increased urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a well-documented indicator of disruptions in fatty acid metabolism.[1][2] Under normal physiological conditions, fatty ac...

Author: BenchChem Technical Support Team. Date: November 2025

Increased urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a well-documented indicator of disruptions in fatty acid metabolism.[1][2] Under normal physiological conditions, fatty acids are primarily broken down through β-oxidation in the mitochondria to produce energy. However, when this primary pathway is impaired or overloaded—as is the case in conditions like diabetes, certain genetic metabolic disorders, and potentially in cardiovascular disease—the body increasingly relies on an alternative pathway called ω-oxidation.[3] This process results in the formation of dicarboxylic acids, which are then excreted in the urine.[1][2]

Comparative Analysis of Dicarboxylic Acid Levels

The following table summarizes the general trends observed for urinary dicarboxylic acid levels in various diseased states compared to healthy individuals. It is important to note that these are general findings for the class of dicarboxylic acids, as specific data for 6,8-dioxononanoic acid is not available.

Disease StateGeneral Trend of Dicarboxylic Acid LevelsKey Associated Dicarboxylic AcidsReference
Diabetes Mellitus (Type 2) Significantly elevatedAdipic acid, Suberic acid, Sebacic acid[1]
Diabetic Ketoacidosis (DKA) Markedly elevatedAdipic acid, Suberic acid, Sebacic acid[1]
Inherited Metabolic Disorders (e.g., Medium-Chain Acyl-CoA Dehydrogenase Deficiency) Significantly elevatedAdipic acid, Suberic acid[2]
Alzheimer's Disease Altered profile with some species elevated and others decreasedPimelic acid, Suberic acid, Azelaic acid, Sebacic acid (elevated); Succinic acid, Glutaric acid (decreased)[4]
Cardiovascular Disease Emerging evidence suggests a potential association with elevated levels of certain dicarboxylic acidsLong-chain dicarboxylic acids[3]

Experimental Protocols

The standard method for analyzing urinary dicarboxylic acids is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of various organic acids in a urine sample.[5][6]

Sample Preparation and Analysis by GC-MS: A General Protocol
  • Urine Sample Collection: A random or 24-hour urine sample is collected from the subject.

  • Extraction of Organic Acids: The urine sample is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile, which is necessary for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the various dicarboxylic acids present in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway involved in the production of dicarboxylic acids and a typical experimental workflow for their analysis.

fatty_acid_oxidation cluster_mitochondria Mitochondria beta_oxidation β-Oxidation tca_cycle TCA Cycle beta_oxidation->tca_cycle Acetyl-CoA energy Energy (ATP) tca_cycle->energy omega_oxidation ω-Oxidation dicarboxylic_acids Dicarboxylic Acids omega_oxidation->dicarboxylic_acids fatty_acids Fatty Acids fatty_acids->beta_oxidation Primary Pathway fatty_acids->omega_oxidation Alternative Pathway (Upregulated in Disease) urine Urinary Excretion dicarboxylic_acids->urine experimental_workflow start Urine Sample (Healthy vs. Diseased) extraction Organic Acid Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Peak Identification & Quantification) gcms->data_analysis comparison Comparison of Dicarboxylic Acid Profiles data_analysis->comparison

References

Comparative

A Comparative Guide to Medium-Chain Fatty Acids as Potential Therapeutic Agents in Metabolic Disorders

The rising prevalence of metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic and preventative agents. Among the candidates, medium-chain fatty acids (MCFAs) are ga...

Author: BenchChem Technical Support Team. Date: November 2025

The rising prevalence of metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic and preventative agents. Among the candidates, medium-chain fatty acids (MCFAs) are gaining attention for their unique metabolic properties. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and oxidized in the liver for energy, which may contribute to reduced fat deposition and improved insulin sensitivity.[1][2] This guide provides a comparative analysis of two MCFAs, 8-methyl nonanoic acid (8-MNA) and hexanoic acid, based on available preclinical data, to evaluate their potential as therapeutic agents for metabolic syndrome.

Comparative Efficacy in a Preclinical Model of Diet-Induced Obesity

Studies in diet-induced obese (DIO) mice provide a basis for comparing the in vivo effects of 8-MNA and hexanoic acid on key metabolic parameters. The following tables summarize the findings from these studies.

Table 1: Effects on Body Weight and Caloric Intake

Parameter8-Methyl Nonanoic AcidHexanoic Acid
Animal Model C57BL/6NJcl MiceMale C57BL/6J Mice
Diet High-Fat Diet (HFD)High-Fat Diet (HFD)
Treatment Duration 18 weeks4 weeks
Effect on Body Weight Significantly less body weight gain compared to HFD-fed controls.[3]Markedly decreased body weight compared to HFD-fed controls.[4]
Effect on Caloric Intake Reduced caloric intake compared to HFD-fed controls.[5]No significant change in food consumption compared to HFD-fed controls.[4]

Table 2: Effects on Glucose and Lipid Metabolism

Parameter8-Methyl Nonanoic AcidHexanoic Acid
Glucose Tolerance No significant improvement in Glucose Tolerance Test (GTT).[5]Significantly enhanced glucose tolerance.[6]
Insulin Sensitivity Delayed onset of HFD-induced insulin resistance; no overall improvement in Insulin Tolerance Test (ITT).[5]Significantly enhanced insulin sensitivity.[6]
Hyperglycemia Not reported to improve hyperglycemia.Significantly improved hyperglycemia.[4]
Hyperinsulinemia Not reported to improve hyperinsulinemia.Improved HFD-induced hyperinsulinemia.[4]
Plasma Lipids Not detailed in the provided results.Suppressed elevated plasma non-esterified fatty acid (NEFA) levels.[4]
Hepatic Lipids Not detailed in the provided results.Suppressed elevated hepatic triglyceride content.[4]
Other Biomarkers Increased plasma Interleukin-6 (IL-6).Increased plasma Glucagon-like peptide-1 (GLP-1) levels.[4]

Experimental Protocols

The following are summaries of the experimental methodologies used in the key in vivo studies cited in this guide.

Protocol 1: Evaluation of 8-Methyl Nonanoic Acid in Diet-Induced Obese Mice
  • Animal Model: C57BL/6NJcl mice.[7]

  • Diet and Treatment: Mice were fed either a normal diet or a high-fat diet (HFD). The HFD group was further divided to receive a supplement of either triacylglycerols of 8-MNA or isocaloric soybean oil (as a control) for a duration of 18 weeks.[7]

  • Metabolic Assessments:

    • Food Intake and Body Weight: Monitored throughout the 18-week study period.[7]

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.[7]

    • Blood Chemicals: Assessed to determine metabolic parameters.[7]

    • Tissue Analysis: Tissues and organs were collected at the end of the study for biochemical analyses.[7]

Protocol 2: Evaluation of Hexanoic Acid in Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6J mice.[4]

  • Diet and Treatment: Mice were divided into groups and fed a normal chow diet, a high-fat diet (HFD), or an HFD containing 5% hexanoic acid for 4 weeks.[4]

  • Metabolic Assessments:

    • Food Intake and Body Weight: Body weight was measured weekly, and daily food intake was calculated.[4]

    • Lipid and Glucose Metabolism: Plasma levels of non-esterified fatty acids (NEFA), hepatic triglyceride content, blood glucose, and insulin were measured.[4]

    • Glucose and Insulin Tolerance Tests (IPGTT and ITT): Intraperitoneal tests were conducted to evaluate glucose tolerance and insulin sensitivity.[6]

Visualizing Experimental Design and Potential Mechanisms

To better understand the experimental approach and the potential biological pathways affected by these MCFAs, the following diagrams are provided.

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Metabolic Phenotyping A C57BL/6J Mice B High-Fat Diet (HFD) Induction of Obesity A->B C HFD Control B->C D HFD + 8-MNA B->D E HFD + Hexanoic Acid B->E F Body Weight & Food Intake C->F G Glucose & Insulin Tolerance Tests (GTT & ITT) C->G H Plasma Biomarkers (NEFA, GLP-1, etc.) C->H I Hepatic Lipid Analysis C->I D->F D->G D->H D->I E->F E->G E->H E->I J Data Analysis & Comparison F->J G->J H->J I->J G cluster_0 MCFA Intervention cluster_1 Gut-Pancreas Axis cluster_2 Systemic Effects MCFA Hexanoic Acid GLP1 Increased GLP-1 Secretion MCFA->GLP1 Insulin Improved Insulin Secretion & Sensitivity GLP1->Insulin Glucose Improved Glucose Tolerance (Reduced Hyperglycemia) Insulin->Glucose Lipids Reduced Hepatic Triglycerides & Plasma NEFA Insulin->Lipids

References

Comparative

A Comparative Guide to the Biological Activity of 6,8-Dioxononanoic Acid and Other Oxo Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Oxo acids, a class of carboxylic acids containing a ketone group, are increasingly recognized for their diverse biological activities and poten...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxo acids, a class of carboxylic acids containing a ketone group, are increasingly recognized for their diverse biological activities and potential therapeutic applications. These molecules are involved in various metabolic and signaling pathways, influencing cellular processes ranging from energy metabolism to inflammation. This guide provides a comparative overview of the biological activity of 6,8-dioxononanoic acid against other relevant oxo acids. Due to a notable gap in the current scientific literature regarding the specific biological effects of 6,8-dioxononanoic acid, this document will focus on established methodologies and comparative data from structurally similar oxo acids, such as 9-oxononanoic acid, to provide a framework for future research and evaluation.

Comparative Biological Activities: A Framework for Evaluation

A comprehensive comparison of the biological activities of 6,8-dioxononanoic acid and other oxo acids would necessitate a battery of in vitro and in vivo assays. The following sections detail the key biological activities that should be investigated and present hypothetical and example data in the required formats.

Enzyme Inhibition

Many oxo acids are known to interact with and modulate the activity of various enzymes. A primary area of investigation would be their effect on key enzymes in metabolic pathways. For instance, the inhibitory effect of 9-oxononanoic acid on acetyl-CoA carboxylase, a critical enzyme in fatty acid synthesis, has been documented.[1]

Table 1: Comparative Enzyme Inhibition Profile of Oxo Acids

Oxo AcidTarget EnzymeAssay TypeIC50 (µM)Inhibition TypeReference
6,8-Dioxononanoic acid Data Not AvailableHypotheticalN/AN/AN/A
9-Oxononanoic acidAcetyl-CoA CarboxylaseSpectrophotometricData Not AvailableCompetitive[1]
2-Oxoadipate2-Oxoglutarate DehydrogenaseKinetic AssayData Not AvailableCompetitiveHypothetical
Pyruvic acidPyruvate DehydrogenaseSpectrophotometricData Not AvailableSubstrateHypothetical
Cytotoxicity

Assessing the cytotoxic potential of novel compounds is a fundamental step in drug development. The MTT assay is a widely used colorimetric method to determine cell viability.[2][3][4][5]

Table 2: Comparative Cytotoxicity of Oxo Acids in HepG2 Cells (72h exposure)

Oxo AcidAssay TypeEC50 (µM)Cell LineReference
6,8-Dioxononanoic acid MTT AssayData Not AvailableHepG2N/A
9-Oxononanoic acidMTT AssayHypothetical: 150HepG2Hypothetical
Dodecanedioic acidMTT AssayHypothetical: 250HepG2Hypothetical
Azelaic acid (Nonanedioic acid)MTT Assay> 500HepG2Hypothetical
Mitochondrial Respiration and Reactive Oxygen Species (ROS) Production

Mitochondria are central to cellular metabolism and are often a target of bioactive compounds. The Seahorse XF Analyzer is a standard tool for measuring mitochondrial respiration. ROS production can be quantified using fluorescent probes.

Table 3: Effects of Oxo Acids on Mitochondrial Function in Isolated Mitochondria

Oxo AcidParameter MeasuredAssay MethodResult (Fold Change vs. Control)Reference
6,8-Dioxononanoic acid Data Not AvailableHypotheticalN/AN/A
9-Oxononanoic acidOxygen Consumption Rate (OCR)Seahorse XF AnalyzerHypothetical: 0.8Hypothetical
ROS ProductionAmplex Red AssayHypothetical: 1.5Hypothetical
Octanoic acidOxygen Consumption Rate (OCR)Clark-type electrodeVariable depending on substrateHypothetical
ROS ProductionDihydrorhodamine 123Hypothetical: 1.2Hypothetical

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data.

Enzyme Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory effect of oxo acids on a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the oxo acid in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing the purified target enzyme at a predetermined concentration.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add varying concentrations of the oxo acid (and a vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard MTT assay procedures.[2][3][4][5]

  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the oxo acids in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the EC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of oxo acids requires mapping their interactions with cellular signaling pathways.

G Hypothetical Signaling Pathway for Oxo Acid-Induced Oxidative Stress Oxo_Acid Oxo Acid (e.g., 6,8-Dioxononanoic acid) Mitochondria Mitochondria Oxo_Acid->Mitochondria ETC Electron Transport Chain Mitochondria->ETC ROS Reactive Oxygen Species (ROS) Production ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 dissociates Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Hypothetical pathway of oxo acid-induced oxidative stress and cellular response.

G Experimental Workflow for Comparative Analysis of Oxo Acids cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesis & Purification of Oxo Acids Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assays Characterization->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT) Characterization->Cytotoxicity_Assay Mito_Function Mitochondrial Function Assays (Seahorse, ROS) Characterization->Mito_Function Data_Analysis IC50 / EC50 Determination Enzyme_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mito_Function->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: Workflow for comparing the biological activities of different oxo acids.

Conclusion

While the biological activity of 6,8-dioxononanoic acid remains to be elucidated, this guide provides a comprehensive framework for its evaluation and comparison with other oxo acids. The presented methodologies for assessing enzyme inhibition, cytotoxicity, and mitochondrial function, along with the illustrative signaling pathways, offer a roadmap for future research in this promising area. The generation of robust and comparable data for 6,8-dioxononanoic acid will be crucial in determining its potential as a novel therapeutic agent. Further investigation into its synthesis and biological properties is highly encouraged to fill the existing knowledge gap.

References

Comparative

A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Metabolism of 6,8-Dioxononanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of isotopic labeling strategies applicable to tracing the metabolic fate of 6,8-dioxononanoic...

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling strategies applicable to tracing the metabolic fate of 6,8-dioxononanoic acid. While direct isotopic labeling studies on 6,8-dioxononanoic acid are not extensively documented in current literature, this document outlines established methodologies used for analogous medium-chain fatty acids (MCFAs) and oxo-fatty acids. By presenting these approaches, we offer a foundational framework for researchers designing future studies to investigate the metabolic pathways of 6,8-dioxononanoic acid.

Introduction to 6,8-Dioxononanoic Acid and the Need for Metabolic Tracing

6,8-Dioxononanoic acid is a dicarboxylic acid containing ketone groups, suggesting its potential involvement in various metabolic pathways, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle. Understanding its metabolic fate is crucial for determining its biological significance, potential therapeutic applications, and toxicological profile. Isotopic labeling, a powerful technique for tracing the flow of atoms through metabolic pathways, is the gold standard for such investigations.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotopic tracer is critical for successfully mapping the metabolism of a target molecule. Below is a comparison of potential isotopic labeling strategies that could be employed for studying 6,8-dioxononanoic acid, based on methodologies applied to similar compounds.

Isotopic Labeling Strategy Principle Typical Isotopes Advantages Disadvantages Analytical Methods
Stable Isotope Labeling (e.g., ¹³C, ²H) The compound of interest is synthesized with one or more heavy isotopes. The labeled atoms are then traced through metabolic products.¹³C, ²H (Deuterium), ¹⁵N, ¹⁸ONon-radioactive and safe for human studies.[1] Provides detailed information on positional rearrangements of atoms. Allows for simultaneous use of multiple tracers.[1]Requires sophisticated and expensive analytical equipment (e.g., mass spectrometry). Synthesis of labeled compounds can be complex and costly.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[2]
Radioisotopic Labeling (e.g., ¹⁴C, ³H) The compound is labeled with a radioactive isotope. The radioactivity is then measured in various fractions to determine the distribution of the label.¹⁴C, ³H (Tritium)Highly sensitive, allowing for the detection of very small amounts of metabolites. Simpler detection methods compared to stable isotopes.Radioactive nature poses safety and disposal challenges. Provides less detailed structural information on metabolites compared to mass spectrometry-based methods.Scintillation Counting, Autoradiography.
Alkyne or Azide Tagging (Click Chemistry) The compound is functionalized with a bioorthogonal handle (alkyne or azide). This tag can then be selectively reacted with a reporter molecule for detection and analysis.Not an isotopic label, but an alternative chemical tag.High specificity and efficiency of the "click" reaction. Enables visualization and affinity purification of labeled molecules.The chemical tag may alter the metabolism of the parent compound. Requires synthesis of the tagged compound.Mass Spectrometry, Fluorescence Microscopy, Western Blotting.[3]

Experimental Protocols for a Proposed Isotopic Labeling Study of 6,8-Dioxononanoic Acid

The following section outlines a hypothetical experimental protocol for tracing the metabolism of 6,8-dioxononanoic acid using a ¹³C-labeled tracer. This protocol is based on established methods for studying medium-chain fatty acids.[2]

3.1. Synthesis of [¹³C]-6,8-Dioxononanoic Acid

The synthesis of isotopically labeled 6,8-dioxononanoic acid would be the initial and most critical step. A potential synthetic route could involve the use of ¹³C-labeled precursors in a multi-step organic synthesis process. For instance, starting with a ¹³C-labeled short-chain fatty acid and building the carbon backbone through a series of reactions like Grignard reactions or Wittig reactions, followed by oxidation to introduce the ketone functionalities. The final product would need to be purified by chromatography and its identity and isotopic enrichment confirmed by NMR and mass spectrometry.

3.2. In Vitro Cell Culture Studies

  • Cell Culture: A relevant cell line (e.g., hepatocytes for liver metabolism, or a cancer cell line if investigating its role in cancer) would be cultured under standard conditions.

  • Labeling: The culture medium would be supplemented with a known concentration of [¹³C]-6,8-dioxononanoic acid for a specific duration (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction: After the incubation period, the cells and the culture medium would be collected separately. Metabolites would be extracted using a solvent system such as a mixture of methanol, chloroform, and water.

  • Analysis: The extracted metabolites would be analyzed by LC-MS or GC-MS to identify and quantify the ¹³C-labeled species. This would reveal the intracellular and secreted metabolites of 6,8-dioxononanoic acid.

3.3. In Vivo Animal Studies

  • Animal Model: A suitable animal model (e.g., mice or rats) would be used.

  • Administration: [¹³C]-6,8-dioxononanoic acid would be administered through an appropriate route, such as oral gavage or intravenous injection.

  • Sample Collection: At various time points post-administration, biological samples including blood, urine, feces, and tissues (e.g., liver, kidney, adipose tissue) would be collected. For studies of fatty acid oxidation, exhaled CO₂ can also be collected.[2]

  • Metabolite Extraction and Analysis: Metabolites would be extracted from the collected samples and analyzed by mass spectrometry to trace the distribution and transformation of the ¹³C label throughout the body.

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate how quantitative data from such a study could be presented.

Table 1: Relative Abundance of ¹³C-Labeled Metabolites in Hepatocytes Treated with [¹³C]-6,8-Dioxononanoic Acid

Metabolite ¹³C Atoms Relative Abundance at 6h (%) Relative Abundance at 24h (%)
[¹³C]-6,8-Dioxononanoic Acid945.215.8
[¹³C]-Succinate412.525.1
[¹³C]-Glutamate58.318.7
[¹³C]-Citrate65.112.4
Other Labeled Species-28.928.0

Table 2: Tissue Distribution of ¹³C Label 12 Hours After Administration of [¹³C]-6,8-Dioxononanoic Acid in Mice

Tissue ¹³C Enrichment (Atom Percent Excess)
Liver0.85
Kidney0.62
Adipose Tissue0.31
Brain0.15
Plasma1.23

Visualizing Metabolic Pathways and Workflows

Diagram 1: Proposed Metabolic Pathway of 6,8-Dioxononanoic Acid

This diagram illustrates a hypothetical metabolic pathway where 6,8-dioxononanoic acid enters central carbon metabolism.

G cluster_0 Mitochondrion cluster_1 Cytosol 6,8-Dioxononanoic_Acid 6,8-Dioxononanoic Acid Beta_Oxidation β-Oxidation? 6,8-Dioxononanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Citrate_Shuttle Citrate Shuttle TCA_Cycle->Citrate_Shuttle Succinyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_Cytosol Acetyl-CoA Acetyl_CoA_Cytosol->Fatty_Acid_Synthesis Citrate_Shuttle->Acetyl_CoA_Cytosol

Caption: Hypothetical metabolic fate of 6,8-Dioxononanoic acid.

Diagram 2: Experimental Workflow for In Vivo Isotopic Labeling Study

This diagram outlines the key steps in an animal study to trace the metabolism of the compound.

G Start Start Synthesize_Labeled_Compound Synthesize [¹³C]-6,8-Dioxononanoic Acid Start->Synthesize_Labeled_Compound Administer_to_Animal Administer to Animal Model Synthesize_Labeled_Compound->Administer_to_Animal Collect_Samples Collect Biological _Samples (Blood, Tissues) Administer_to_Animal->Collect_Samples Extract_Metabolites Extract Metabolites Collect_Samples->Extract_Metabolites Analyze_by_MS Analyze by LC-MS/GC-MS Extract_Metabolites->Analyze_by_MS Data_Analysis Data Analysis and Pathway Mapping Analyze_by_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo metabolic tracing study.

Conclusion

While direct experimental data on the metabolism of 6,8-dioxononanoic acid using isotopic labeling is currently lacking, the methodologies for studying similar medium-chain and oxo-fatty acids are well-established. This guide provides a comparative framework of potential strategies and a hypothetical experimental design to encourage and facilitate future research in this area. The use of stable isotopes, particularly ¹³C, coupled with high-resolution mass spectrometry, represents the most promising approach to comprehensively map the metabolic fate of 6,8-dioxononanoic acid and unlock its biological functions.

References

Comparative

Correlating Dicarbonyl Compound Concentrations with Clinical Outcomes: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the correlation between dicarbonyl compound concentrations and clinical outcomes. While the specific molecule...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the correlation between dicarbonyl compound concentrations and clinical outcomes. While the specific molecule 6,8-dioxononanoic acid is not extensively characterized in scientific literature, this guide will focus on the broader class of dicarbonyl compounds, which are highly relevant as biomarkers of oxidative stress and are implicated in a range of clinical conditions. Understanding the measurement and clinical correlation of well-studied dicarbonyls provides a valuable framework for assessing novel or less-characterized molecules like 6,8-dioxononanoic acid.

Dicarbonyl compounds are highly reactive molecules containing two carbonyl groups.[1] They are formed endogenously through metabolic processes like glycolysis and lipid peroxidation.[2] An imbalance in the production and detoxification of these compounds leads to "dicarbonyl stress," a condition associated with oxidative stress, inflammation, and the development of chronic diseases.[3][4][5]

Comparison of Key Dicarbonyl Biomarkers

Several dicarbonyl compounds are frequently measured in clinical research to assess oxidative stress and disease risk. The table below summarizes key information for three prominent examples: malondialdehyde (MDA), glyoxal (GO), and methylglyoxal (MGO).

BiomarkerOriginAssociated Clinical OutcomesCommon Measurement Methods
Malondialdehyde (MDA) Lipid peroxidation of polyunsaturated fatty acidsCardiovascular diseases, neurodegenerative diseases, diabetes, cancerThiobarbituric acid reactive substances (TBARS) assay, HPLC with fluorescence or UV detection, GC-MS
Glyoxal (GO) Lipid peroxidation, glycation of sugars and proteinsCardiovascular diseases, diabetes, renal complications, neurodegenerative diseasesHPLC with fluorescence detection after derivatization, LC-MS/MS
Methylglyoxal (MGO) Glycolysis, lipid and amino acid metabolismDiabetes and its complications, cardiovascular disease, neurodegenerative diseasesHPLC with fluorescence or UV detection after derivatization, LC-MS/MS

Signaling Pathways and Pathophysiological Roles

Dicarbonyl compounds exert their pathological effects primarily through the formation of Advanced Glycation End-products (AGEs). This process involves the non-enzymatic reaction of dicarbonyls with proteins, lipids, and nucleic acids, leading to structural and functional alterations. The accumulation of AGEs contributes to cellular dysfunction, inflammation, and tissue damage.

Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Hyperglycemia, Dyslipidemia) Lipid_Peroxidation Lipid Peroxidation Metabolic_Stress->Lipid_Peroxidation Glycolysis Glycolysis Metabolic_Stress->Glycolysis Dicarbonyls Dicarbonyl Compounds (MDA, GO, MGO) Lipid_Peroxidation->Dicarbonyls Glycolysis->Dicarbonyls AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs reacts with proteins, lipids, DNA Cellular_Dysfunction Cellular Dysfunction AGEs->Cellular_Dysfunction Inflammation Inflammation AGEs->Inflammation Tissue_Damage Tissue Damage Cellular_Dysfunction->Tissue_Damage Inflammation->Tissue_Damage Clinical_Outcomes Adverse Clinical Outcomes Tissue_Damage->Clinical_Outcomes

Dicarbonyl formation and its pathological consequences.

Experimental Protocols

Accurate quantification of dicarbonyl compounds is crucial for correlating their concentrations with clinical outcomes. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a commonly used and reliable method.

General Workflow for Dicarbonyl Quantification in Biological Samples

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine, Tissue) Sample_Preparation 2. Sample Preparation (Protein Precipitation, Lipid Extraction) Sample_Collection->Sample_Preparation Derivatization 3. Derivatization (e.g., with o-phenylenediamine) Sample_Preparation->Derivatization HPLC_Separation 4. HPLC Separation Derivatization->HPLC_Separation Detection 5. Detection (Fluorescence or MS/MS) HPLC_Separation->Detection Data_Analysis 6. Data Analysis (Quantification against standards) Detection->Data_Analysis

A typical workflow for dicarbonyl compound analysis.
Detailed Methodology: HPLC-Fluorescence Detection of Glyoxal and Methylglyoxal

This protocol is adapted from standard methods for the analysis of GO and MGO in biological fluids.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To the supernatant, add 50 µL of 10 mM o-phenylenediamine (OPD) in 0.1 M HCl.

    • Incubate at 37°C for 4 hours in the dark to form fluorescent quinoxaline derivatives.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 335 nm and emission at 395 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of GO and MGO treated with the same derivatization procedure.

    • Calculate the concentrations in the samples by interpolating their peak areas from the standard curve.

Comparison with Alternative Biomarkers

While dicarbonyl compounds are direct markers of carbonyl stress, other biomarkers are also used to assess oxidative stress and inflammation.

Biomarker ClassExamplesAdvantagesDisadvantages
Oxidized Lipids 8-isoprostanes, 4-hydroxynonenal (4-HNE)Specific for lipid peroxidation, stable.Can be influenced by dietary lipid intake.
Oxidized DNA 8-hydroxy-2'-deoxyguanosine (8-OHdG)Reflects DNA damage, implicated in mutagenesis.Levels can be influenced by DNA repair mechanisms.
Inflammatory Cytokines Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Directly measure inflammatory response.Can be influenced by various non-oxidative stimuli.
Antioxidant Enzymes Superoxide dismutase (SOD), CatalaseReflect the body's defense capacity.Activity levels may not directly correlate with oxidative damage.

Logical Relationships in Biomarker Selection

The choice of a biomarker depends on the specific research question and the clinical context. The following diagram illustrates the relationship between different types of biomarkers in the context of oxidative stress-related pathology.

Logical_Relationships Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Dicarbonyls Dicarbonyls (e.g., MDA, GO, MGO) Lipid_Peroxidation->Dicarbonyls Oxidized_Lipids Oxidized Lipids (e.g., 8-isoprostanes) Lipid_Peroxidation->Oxidized_Lipids Oxidized_DNA Oxidized DNA (e.g., 8-OHdG) DNA_Damage->Oxidized_DNA Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) Inflammation->Cytokines Clinical_Endpoint Clinical Endpoint Dicarbonyls->Clinical_Endpoint Oxidized_Lipids->Clinical_Endpoint Oxidized_DNA->Clinical_Endpoint Cytokines->Clinical_Endpoint

Interplay of different oxidative stress biomarkers.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 6,8-Dioxononanoic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for 6,8-Dioxononanoic acid was not located. The following guidance is based on the general principles of laboratory safety, information for structurally similar chemicals, a...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,8-Dioxononanoic acid was not located. The following guidance is based on the general principles of laboratory safety, information for structurally similar chemicals, and established protocols for the disposal of organic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

This document provides essential safety and logistical information for the proper disposal of 6,8-Dioxononanoic acid, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.

Hazard Assessment

Based on data for similar compounds, such as 8-Oxononanoic acid, 6,8-Dioxononanoic acid should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling precautions are essential.

Personal Protective Equipment (PPE)

When handling 6,8-Dioxononanoic acid, the following PPE should be worn to ensure personal safety:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[2][3]

  • Skin Protection: An acid-resistant lab coat, along with long pants and closed-toe shoes, should be worn.[2]

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling organic acids.[4][5] Ensure gloves are inspected for any signs of degradation before use.

Step-by-Step Disposal Procedure

The primary method for the disposal of 6,8-Dioxononanoic acid involves neutralization followed by collection as hazardous waste.

  • Waste Collection:

    • Collect waste 6,8-Dioxononanoic acid in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with organic acids and should be clearly marked as "Hazardous Waste: 6,8-Dioxononanoic Acid".

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Neutralization (for aqueous solutions):

    • If permissible by your local regulations and you are trained to do so, small quantities of aqueous solutions can be neutralized.

    • Work in a well-ventilated fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[6][7]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range specified by your local wastewater authority (typically between 6 and 9).[8]

  • Final Disposal:

    • The neutralized solution, if free of other hazardous materials, may be permissible for drain disposal with copious amounts of water, subject to local regulations. Always confirm with your EHS department before any drain disposal. [6]

    • If drain disposal is not permitted, or for the pure compound and non-aqueous solutions, the waste must be collected by a licensed hazardous waste disposal company.

    • Store the sealed and labeled waste container in a designated satellite accumulation area until pickup.[9]

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][11]

  • Neutralize: Cautiously apply a neutralizing agent such as sodium bicarbonate over the spill, starting from the outside and working inwards.[8][10]

  • Absorb and Collect: Once the fizzing has stopped and the material is neutralized, absorb the residue with an inert material.[8][11]

  • Package Waste: Scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Label the waste container with the contents and "Hazardous Waste" and arrange for its disposal through your institution's EHS department.

Quantitative Data Summary

ParameterGuideline ValueSource
pH for Neutralization6.0 - 9.0[8]
Neutralizing AgentSodium Bicarbonate[6][7][10]

Experimental Protocols

Neutralization of Aqueous 6,8-Dioxononanoic Acid Solution:

  • Preparation: Don all necessary PPE and work within a certified chemical fume hood. Prepare a solution of sodium bicarbonate (5-10% in water).

  • Addition of Base: While gently stirring the aqueous solution of 6,8-Dioxononanoic acid, slowly add the sodium bicarbonate solution. Be cautious of potential foaming or heat generation.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.

  • Completion: Continue adding the basic solution until the pH of the mixture is stable within the neutral range of 6.0 to 9.0.

  • Disposal: Follow the final disposal steps as outlined in the procedure above, according to institutional and local regulations.

DisposalWorkflow start Start: Disposal of 6,8-Dioxononanoic Acid assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Acid-Resistant Lab Coat - Nitrile/Neoprene Gloves assess_hazards->don_ppe collect_waste Collect Waste in a Labeled, Sealed Container don_ppe->collect_waste is_aqueous Is the waste an aqueous solution? collect_waste->is_aqueous neutralize Neutralize with weak base (e.g., Sodium Bicarbonate) to pH 6-9 is_aqueous->neutralize Yes hazardous_waste Arrange for Hazardous Waste Collection via EHS is_aqueous->hazardous_waste No check_local_regs Check Local Regulations for Drain Disposal neutralize->check_local_regs drain_disposal Dispose down drain with copious amounts of water check_local_regs->drain_disposal Permitted check_local_regs->hazardous_waste Not Permitted end End drain_disposal->end hazardous_waste->end

Caption: Disposal workflow for 6,8-Dioxononanoic acid.

References

Handling

Personal protective equipment for handling 6,8-Dioxononanoic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,8-Dioxononanoic acid. Adherence to these procedures is vital for ensur...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,8-Dioxononanoic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Summary

Based on data for similar compounds, 6,8-Dioxononanoic acid is expected to cause skin and serious eye irritation.[1][2][3] It may also be harmful if swallowed and may cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling 6,8-Dioxononanoic acid.

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves that have been tested according to EN 374.[2][5] Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling organic acids.[6] Always inspect gloves for degradation before use and use proper glove removal technique.[2]
Eye & Face Protection Use tightly sealed safety goggles and a face shield.[3][7] Ensure that an eyewash station is readily accessible.[2]
Skin & Body Protection Wear a long-sleeved laboratory coat, long pants, and closed-toe shoes to prevent skin exposure.[2][7] For larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.[7]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8] If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.

Operational Plan: Safe Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Have spill control materials readily available.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[2][8]

    • Avoid direct contact with the skin and eyes.[3]

    • Do not breathe vapors or mists.[1]

    • Wash hands thoroughly after handling the substance.[1][2]

    • Do not eat, drink, or smoke in the work area.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8] Store away from incompatible materials such as bases and reducing agents.[8]

Disposal Plan: Step-by-Step Guide

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Neutralization:

    • Slowly dilute the 6,8-Dioxononanoic acid by adding it to a larger volume of water (a 1:10 ratio of acid to water is a good starting point).[9]

    • In a separate container, prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash.[9][10]

    • Slowly add the basic solution to the diluted acid while stirring continuously.[9][10] This process may generate heat and gas, so proceed with caution.

    • Monitor the pH of the solution using pH indicator strips or a pH meter.[9]

    • Continue adding the base until the pH is between 6 and 8.[7]

  • Final Disposal:

    • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9]

    • Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

    • For larger quantities, or if local regulations prohibit drain disposal, collect the neutralized waste in a properly labeled, sealed container for pickup by a licensed hazardous waste disposal company.[10]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

  • Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3] Collect the absorbed material into a suitable container for disposal.[8] For larger spills, evacuate the area and contact your institution's EHS department.[1]

Workflow for Handling 6,8-Dioxononanoic Acid

Workflow for Handling 6,8-Dioxononanoic Acid prep Preparation - Don PPE - Prepare Workspace - Spill Kit Ready handling Handling - Use Fume Hood - Avoid Contact - Wash Hands After prep->handling Proceed to Handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage After Use disposal_prep Disposal Preparation - Dilute Acid - Prepare Base Solution handling->disposal_prep For Waste emergency Emergency - Skin/Eye Contact - Inhalation/Ingestion - Spill handling->emergency In Case of Incident neutralize Neutralization - Slowly Mix Acid and Base - Monitor pH disposal_prep->neutralize final_disposal Final Disposal - Check Local Regulations - Dispose or Collect for Pickup neutralize->final_disposal

Caption: A flowchart outlining the key steps for the safe handling and disposal of 6,8-Dioxononanoic acid.

References

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